Amylopectin
Beschreibung
Significance of Amylopectin as a Major Glucan Component in Plant Starch
Starch, the principal storage carbohydrate in plants, is composed of two glucose polymers: this compound and amylose (B160209). ulisboa.ptmdpi.com this compound is the major component, typically constituting 70-90% of the starch granule by weight. libretexts.orglibretexts.orgnih.gov In some "waxy" starches, such as those from certain varieties of corn or rice, this compound can make up nearly 100% of the starch. mdpi.cominchem.org The prevalence of this compound underscores its critical role in the structure and function of starch granules, which serve as a long-term energy reserve for the plant. mdpi.combeerandbrewing.com The molecular structure of this compound, particularly its size and the degree of branching, significantly influences the physicochemical properties of starch, including its gelatinization, pasting, and retrogradation characteristics. wikipedia.orgacs.org These properties are not only vital for the plant's metabolic processes but are also key determinants of starch's utility in various industrial applications. wikipedia.orgtuscany-diet.net
The semi-crystalline nature of starch granules is largely attributed to the structure of this compound. mdpi.combeerandbrewing.com Short chains of this compound form double helices that pack into organized, crystalline arrays, while the branch points contribute to the amorphous regions. nih.govmdpi.com This architectural arrangement of this compound is fundamental to the formation and integrity of the starch granule. ulisboa.ptbeerandbrewing.com
Delineation of this compound as a Highly Branched Alpha-Glucan Polymer
This compound is a polysaccharide characterized as a highly branched polymer of α-glucose units. wikipedia.orgtaylorandfrancis.com The primary structure consists of linear chains of D-glucose molecules linked by α-1,4-glycosidic bonds. libretexts.orglibretexts.orgresearchgate.net Branching occurs through the introduction of α-1,6-glycosidic bonds, which connect these linear chains, creating a complex, tree-like architecture. tuscany-diet.netresearchgate.netunacademy.com These branch points typically occur every 25 to 30 glucose units. libretexts.orglibretexts.orgaklectures.com
The molecular weight of this compound is substantially large, with estimates ranging from 10 million to over 100 million Daltons, corresponding to 2,000 to 200,000 glucose units. ulisboa.ptwikipedia.orgtuscany-diet.net This immense size and highly branched structure are defining features that distinguish this compound from other polysaccharides. mdpi.comtaylorandfrancis.com The extensive branching results in a molecule with one reducing end and numerous non-reducing ends, which has implications for its synthesis and degradation by enzymes. beerandbrewing.com
Comparative Structural Characteristics of this compound and Amylose within Starch Architectures
Starch is a mixture of two polymers, this compound and amylose, which differ significantly in their structure and abundance. libretexts.orglibretexts.orgmdpi.com this compound is the major, highly branched component, while amylose is the minor, predominantly linear component. mdpi.comtaylorandfrancis.comresearchgate.net
Amylose consists of long, linear chains of α-D-glucose units joined by α-1,4-glycosidic linkages. libretexts.orglibretexts.orgtestbook.com While traditionally considered linear, some evidence suggests it can have a few branches. mdpi.com Its molecular weight is considerably lower than that of this compound, typically ranging from thousands to a few hundred thousand Daltons. ulisboa.ptinchem.org The linear nature of amylose allows it to adopt a helical, or coiled, conformation. libretexts.orglibretexts.org
In contrast, this compound is one of the largest known natural polymers, with a much higher molecular weight and a highly branched structure due to the presence of α-1,6-glycosidic bonds at its branch points. mdpi.cominchem.orgck12.org These branches disrupt the formation of long helical structures seen in amylose. libretexts.orglibretexts.org The structural differences between these two glucans lead to distinct properties and functions within the starch granule and in various applications. For instance, the linear chains of amylose are responsible for the deep blue color that forms when starch is treated with iodine, whereas the branched structure of this compound results in a less intense reddish-brown color. libretexts.orglibretexts.orgbeerandbrewing.com
Table 1: Comparative Characteristics of this compound and Amylose
| Characteristic | This compound | Amylose |
|---|---|---|
| Abundance in Starch | 70-90% | 10-30% |
| Structure | Highly branched polymer | Primarily linear polymer |
| Glycosidic Bonds | α-1,4 and α-1,6 | Primarily α-1,4 |
| Molecular Weight (Da) | 10⁷ - 10⁹ | 10⁵ - 10⁶ |
| Number of Glucose Units | 2,000 to 200,000 | 250 to 2,000 |
| Solubility in Water | Generally insoluble | Less soluble, but more so than this compound |
| Reaction with Iodine | Reddish-brown color | Deep blue-violet color |
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFVAGNIYUEEP-WUYNJSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amylopectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
9037-22-3 | |
| Record name | Amylopectin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14927 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amylopectin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amylopectin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amylopectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture of Amylopectin
Fundamental Glycosidic Linkages: Alpha-(1,4) and Alpha-(1,6) Bonds
Amylopectin is a polysaccharide, a large biomolecule composed of repeating monosaccharide units. libretexts.orglibretexts.org Specifically, it is a polymer of D-glucose. wikipedia.orgbyjus.com The glucose units within this compound are primarily connected by two types of glycosidic bonds. The linear chains of the polymer are formed by α-(1,4) glycosidic bonds, which link the carbon-1 of one glucose molecule to the carbon-4 of the next. libretexts.orglibretexts.orgwikipedia.orgjackwestin.com The highly branched nature of this compound is a result of α-(1,6) glycosidic bonds. libretexts.orglibretexts.orgjackwestin.com These bonds create branch points by connecting the carbon-1 of a glucose unit to the carbon-6 of a glucose unit in a chain. lumenlearning.com This branching is a key feature that distinguishes this compound from its linear counterpart, amylose (B160209). wikipedia.orgbyjus.com While the vast majority of linkages are α-(1,4) and α-(1,6), some research has also reported the presence of α-(1,3) linkages in this compound. wikipedia.org The branch points themselves constitute approximately 4% to 6% of the total glucosidic linkages in the molecule. creative-proteomics.com
Chain Classification and Branching Topology
The intricate, branched structure of this compound is systematically described using a classification system for its constituent chains and an analysis of its branching patterns.
Characterization of Chain Length Distribution
The length of the constituent chains in this compound, measured by the degree of polymerization (DP), is a critical structural parameter. Analysis of chain length distribution (CLD), often performed using techniques like High-Performance Anion-Exchange Chromatography (HPAEC) or Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), reveals a polymodal distribution. creative-proteomics.comchemrxiv.orgresearchgate.net This distribution is used to classify the chains into distinct categories, which correlate with their position and function within the hierarchical structure of this compound.
The branch chains are typically fractionated and defined as follows:
A-chains: Short chains with a DP of approximately 6–12. creative-proteomics.commdpi.com
B1-chains: Longer chains with a DP of approximately 13–24. creative-proteomics.commdpi.com
B2-chains: Even longer chains with a DP of approximately 25–36. creative-proteomics.commdpi.com
B3-chains: The longest chains, with a DP greater than 37. creative-proteomics.commdpi.com
The specific distribution of these chain lengths varies depending on the botanical source of the starch. researchgate.net For instance, starches with an A-type crystalline structure tend to have a higher proportion of shorter this compound branches (DP 6-12) compared to B-type starches. researchgate.net
Table 1: this compound Chain Classification by Degree of Polymerization (DP)
| Chain Type | Degree of Polymerization (DP) Range |
| A-chains | 6–12 |
| B1-chains | 13–24 |
| B2-chains | 25–36 |
| B3-chains | > 37 |
This table summarizes the typical classification of this compound's constituent chains based on their length. creative-proteomics.commdpi.com
Molecular Weight and Polydispersity Index Characterization
This compound is one of the largest molecules found in nature. creative-proteomics.com Its molecular weight (Mw) is exceptionally high, typically reported in the range of 10⁷ to 10⁸ g/mol . cabidigitallibrary.org In terms of glucose units, a single this compound molecule can contain anywhere from 2,000 to 200,000 units. wikipedia.org This vast size is a direct consequence of its extensively branched structure.
The Polydispersity Index (PDI) is a measure of the heterogeneity of molecular weights within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution of molecular sizes. For this compound, the PDI is typically greater than 1, reflecting the inherent variability in the size of these massive macromolecules. mdpi.com For example, studies on soft rice starch have reported PDI values ranging from 2.16 to 2.58. mdpi.com Enzymatic modification can alter these properties; for instance, treatment of waxy corn starch with a branching enzyme was shown to reduce the Mw from approximately 8.98 × 10⁶ g/mol to 3.19 × 10⁴ g/mol and decrease the PDI from 1.97 to 1.12, indicating a more uniform structure. nih.gov
Table 2: Example Molecular Characteristics of this compound from Different Sources
| Starch Source | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | z-average Radius of Gyration (Rz) (nm) |
| Cassava (TME14) | 2.74 x 10⁸ | - | - |
| Cassava (NASE10) | 2.42 x 10⁸ | - | - |
| Soft Rice Starch (Range) | - | 2.16 - 2.58 | 423.1 - 480.4 |
| Waxy Corn Starch (Native) | 8.98 x 10⁶ | 1.97 | - |
| Waxy Corn Starch (Modified) | 3.19 x 10⁴ | 1.12 | - |
This table presents selected molecular weight and polydispersity data for this compound from various research findings to illustrate the typical ranges and effects of modification. mdpi.comnih.govresearchgate.net
Cluster Model and Hierarchical Branching Structures of this compound
The complex arrangement of A-, B-, and C-chains is best described by the cluster model . nih.govnih.gov This model, which has been refined over decades, posits that this compound is not a randomly branched polymer but possesses a defined, repeating architecture. nih.govresearchgate.net The fundamental unit of this architecture is the "cluster," a region of densely packed and branched chains. researchgate.netnih.gov These clusters are interconnected by longer B-chains (specifically B2 and B3 chains), creating a tandemly linked, tree-like macromolecule. nih.govresearchgate.net
Each cluster has a hierarchical internal structure, comprising both crystalline and amorphous regions organized into lamellae. researchgate.net
Crystalline Lamellae: These regions are formed by the parallel alignment of short, external chains (A-chains and the outer segments of B1-chains) into double helices. nih.govresearchgate.net For a double helix to form, the unbranched chain segments typically need to exceed a degree of polymerization of 10. nih.gov These ordered helical structures are responsible for the semi-crystalline nature of starch granules. researchgate.net
Amorphous Lamellae: The majority of the α-(1,6) branch points are concentrated in these less-ordered, amorphous regions. researchgate.net
More recent refinements of this model introduce the concept of "building blocks" as the most basic structural units within the clusters. researchgate.net These are very tightly branched units with an average internal chain length (the distance between branch points) of only about 2-3 glucose residues. researchgate.net Several of these building blocks are then interconnected to form a single cluster. researchgate.net This highly organized, hierarchical structure is crucial for the function of starch as a dense, yet accessible, energy storage polymer in plants. wikipedia.orgnih.gov
Conformation of Double Helices and Crystalline Domains within this compound
The intricate structure of the starch granule is largely dictated by the molecular architecture of this compound, its major component. mdpi.com The semi-crystalline nature of starch granules arises from the organization of this compound's short chains into double helices, which then pack together to form crystalline lamellae. mdpi.comuu.nl These crystalline regions are interspersed with amorphous lamellae, creating a repeating structure with a periodicity of approximately 9 to 10 nanometers. glycopedia.euplos.org
The external, short chain segments of this compound, with a degree of polymerization (DP) of about 10–20, are responsible for forming these crystalline structures. mdpi.com Two of these chains intertwine to create a left-handed, parallel-stranded double helix. mdpi.comglycopedia.eu These double helices have a pitch of 2.1 nm and feature six glucose residues per turn in each strand. mdpi.com A minimum chain length of DP 10 is necessary for the formation of a stable double helix. glycopedia.eu The α-(1→6) branch points are primarily located in the amorphous regions, connecting the crystalline clusters. glycopedia.eu However, some research suggests that for A-type starches, branch points can also be found scattered within the crystalline domains. glycopedia.eu
The packing of these double helices results in different crystalline allomorphs, primarily A-type and B-type. glycopedia.eu These polymorphs can be identified using X-ray diffraction techniques. glycopedia.eu
A-type Crystalline Structure: Typically found in cereal starches, the A-type structure is characterized by a dense packing of double helices. uu.nlglycopedia.eu The unit cell is a monoclinic, pseudo-hexagonal arrangement with four water molecules. tandfonline.com This compact structure results from a maltotriosyl unit being the repeating unit of the helix. glycopedia.eu
B-type Crystalline Structure: Common in tuber starches and high-amylose varieties, the B-type structure has a more open, hexagonal packing. uu.nlglycopedia.eu This arrangement accommodates a significant number of water molecules, approximately 36 per unit cell, within a central channel. mdpi.com The repeating unit in the B-type helix is a maltosyl unit. glycopedia.eu
The difference in the repeating units (maltotriosyl for A-type and maltosyl for B-type) is a key distinction between the two forms. glycopedia.eu This has been confirmed by solid-state 13C-NMR, where the C-1 peak appears as a triplet for the A-form and a doublet for the B-form. glycopedia.eu
The crystalline lamellae are composed of parallel arrays of these double helices and have an average thickness of about 7 nm. glycopedia.eu The remaining space in the 9-10 nm periodicity is occupied by the amorphous lamellae, which are about 3-6 nm thick. mdpi.com These amorphous regions contain the longer, interconnecting chains of this compound and the branch points. mdpi.com
Below is an interactive data table summarizing the key characteristics of A-type and B-type crystalline domains in this compound.
| Feature | A-type Crystalline Domain | B-type Crystalline Domain |
| Common Source | Cereal starches (e.g., maize, wheat) glycopedia.eu | Tuber starches (e.g., potato), high-amylose cereals glycopedia.eu |
| Packing Arrangement | Monoclinic, densely packed tandfonline.comwikipedia.org | Hexagonal, more open mdpi.com |
| Water Content | Low (approx. 4 water molecules per unit cell) tandfonline.com | High (approx. 36 water molecules per unit cell) mdpi.com |
| Helical Repeating Unit | Maltotriosyl unit glycopedia.eu | Maltosyl unit glycopedia.eu |
| Unit Cell Dimensions | a=1.190 nm, b=1.770 nm, c=1.052 nm | a=b=1.85 nm, c=1.04 nm mdpi.com |
| Space Group | B2 | P6₁ mdpi.com |
This organized, semi-crystalline structure, formed by the specific conformation and arrangement of double helices, is fundamental to the physical and biological properties of starch. glycopedia.eu The density and arrangement of these crystalline domains influence properties such as water uptake, swelling power, and gelatinization. tandfonline.com
Supramolecular Organization Within Starch Granules
Amylopectin's Pivotal Role in Starch Granule Architecture
This compound is the major component by weight in most normal starch granules and is the fundamental building block of the granule's structure. mdpi.com Its highly branched nature, with α-(1,6)-linked branch points, is crucial for the formation of the granule's complex, three-dimensional architecture. glycopedia.eu The short chains of this compound form double helices, which then crystallize, contributing to the semi-crystalline character of the granules. mdpi.com This organization of this compound molecules is radially oriented within the granule, a feature that gives rise to the characteristic birefringence observed under polarized light. glycopedia.euscispace.com The entire granule is composed of alternating amorphous and semi-crystalline shells, often referred to as "growth rings," which are between 100 and 400 nm thick. glycopedia.eukinampark.com These growth rings are a direct consequence of the periodic deposition and organization of this compound molecules. sci-hub.se
Formation of Crystalline and Amorphous Lamellae by this compound
Within the semi-crystalline growth rings, a finer level of organization exists: alternating crystalline and amorphous lamellae with a periodicity of about 9 to 10 nm. glycopedia.eukinampark.com This repeating structure is a universal feature of starch granules across different botanical sources. glycopedia.eu
Crystalline Lamellae: These regions are formed by the parallel alignment of short, external chain segments of this compound, which intertwine to form double helices. mdpi.comsci-hub.se These crystalline lamellae are typically 4 to 6 nm thick. mdpi.com The branch points of the this compound molecules are largely excluded from these crystalline domains. sci-hub.se
Amorphous Lamellae: The amorphous regions, approximately 3 to 6 nm thick, are composed of the branching points of this compound and the longer, internal chains that connect the crystalline clusters. mdpi.comsci-hub.se These regions are less ordered and more susceptible to enzymatic and acid hydrolysis. glycopedia.eu
Contribution of this compound to Blocklet and Fibrillar Structures
At a higher level of organization, the crystalline and amorphous lamellae are thought to be organized into larger structures known as "blocklets". mdpi.comkinampark.com These blocklets are roughly spherical or ellipsoidal crystalline regions within the granule, with diameters ranging from 20 to 500 nm. kinampark.com Evidence from electron microscopy and enzyme degradation studies supports the existence of these structures. kinampark.com The blocklet concept suggests that the this compound lamellae are organized into these discrete units, which are larger in B-type starches (e.g., potato) compared to A-type starches (e.g., wheat). kinampark.com
The fibrillar concept, another model for starch granule organization, relates to the radial arrangement of the this compound polymers. kinampark.com While initially thought to be distinct, it is now believed that both the blocklet and fibrillar concepts describe different aspects of the same underlying this compound framework. kinampark.comnih.gov
Polymorphism of Starch Granules (A-type, B-type) and Its Correlation with this compound Chain Organization
Starch granules exhibit different crystalline polymorphs, primarily A-type and B-type, which can be identified by X-ray diffraction. mdpi.comtandfonline.com This polymorphism is directly related to the packing of the this compound double helices.
A-type Starch: Typically found in cereals, A-type starch has a dense packing of double helices. tandfonline.com This structure is associated with this compound molecules that have shorter constituent chains. glycopedia.eu The branch points in A-type starches are scattered in both the amorphous and crystalline regions. glycopedia.eu
B-type Starch: Common in tubers (like potato) and high-amylose starches, B-type starch has a more open, hydrated structure with water molecules located within the crystal lattice. tandfonline.com this compound in B-type starches tends to have longer chains, and the branch points are predominantly clustered in the amorphous regions. glycopedia.eu
A C-type pattern, which is a mixture of A- and B-type polymorphs, is often observed in legume starches. tandfonline.com
| Polymorph | Typical Source | This compound Chain Length | Branch Point Location | Packing of Double Helices |
| A-type | Cereals | Shorter | Scattered in amorphous & crystalline regions | Dense |
| B-type | Tubers, High-amylose starches | Longer | Clustered in amorphous regions | Open, hydrated |
| C-type | Legumes | Mixture | Mixture | Mixture of A and B |
Impact of this compound Structure on Granule Morphology and Size
For instance, this compound with a higher proportion of short chains (specifically A-chains with a degree of polymerization of 6-12) can lead to the formation of small or compound starch granules. jst.go.jpnih.gov Conversely, the characteristics of this compound in larger granules can differ, as seen in the bimodal granule size distribution of some cereals like wheat and barley, where large A-granules and small B-granules have distinct properties. mdpi.com The intricate branching pattern and chain length distribution of this compound are therefore key determinants of the diverse range of granule shapes and sizes observed across different plant species. mdpi.comnih.gov
Localization of this compound and Amylose (B160209) within the Granule Matrix
While this compound forms the primary structural framework of the granule, amylose is interspersed within this matrix. mdpi.comannualreviews.org It is generally accepted that amylose is primarily located in the amorphous regions of the granule, including the amorphous lamellae and the larger amorphous growth rings. annualreviews.orgnih.gov Evidence suggests that amylose molecules are interspersed among this compound molecules, and they may even penetrate the crystalline lamellae, introducing defects into the crystal structure. mdpi.com
Some studies indicate that amylose may be more concentrated towards the periphery of the starch granule. researchgate.netresearchgate.net In high-amylose starches, a more distinct compartmentalization can be observed, with an this compound core surrounded by a layer of amylose. researchgate.net The interaction and co-localization of amylose and this compound are critical for the final properties of the starch granule. tandfonline.com
| Component | Primary Location within Granule | Structural Role |
| This compound | Crystalline and amorphous lamellae | Forms the fundamental semi-crystalline framework |
| Amylose | Primarily amorphous regions (lamellae and growth rings) | Interspersed within the this compound matrix, can introduce defects in crystalline regions |
Biosynthesis Pathways and Regulatory Mechanisms of Amylopectin
Enzymatic Machinery of Amylopectin Synthesis
The core enzymatic machinery responsible for this compound biosynthesis comprises four main classes of enzymes: ADP-glucose pyrophosphorylase (AGPase), soluble starch synthases (SSs), starch branching enzymes (BEs), and starch debranching enzymes (DBEs). wikipedia.orgnih.goviupac.org The coordinated activity of these enzymes is essential for the synthesis of the highly ordered, semi-crystalline structure of the starch granule. nih.govglycoforum.gr.jp
Role of Adenosine Diphosphoglucose Pyrophosphorylase (AGPase)
Adenosine Diphosphoglucose Pyrophosphorylase (AGPase) catalyzes the first committed and rate-limiting step in starch biosynthesis. cambridge.orgiupac.orgoup.com This enzyme is responsible for the synthesis of ADP-glucose, the activated glucose donor required by starch synthases for glucan chain elongation. cambridge.orgoup.comoup.com The reaction catalyzed by AGPase involves the conversion of glucose-1-phosphate and ATP into ADP-glucose and inorganic pyrophosphate. cambridge.orgiupac.orgscirp.org The subsequent hydrolysis of pyrophosphate makes the reaction effectively irreversible, driving the synthesis of ADP-glucose. cambridge.orgscirp.org
In most plant tissues, AGPase is located exclusively within the plastids (amyloplasts or chloroplasts). cambridge.orgoup.com However, in the endosperm of cereals and other grasses, a significant portion of AGPase activity is found in the cytosol. oup.comscirp.orgmdpi.com In these tissues, the cytosolic AGPase produces ADP-glucose, which is then imported into the amyloplast for starch synthesis via a specific transporter. oup.commdpi.com
The activity of AGPase is subject to allosteric regulation by 3-phosphoglycerate (B1209933) (3-PGA) and inorganic phosphate (B84403) (Pi). 3-PGA acts as an activator, while Pi is an inhibitor. cambridge.orgiupac.org The ratio of these two molecules plays a crucial role in controlling the rate of starch synthesis, linking it to the photosynthetic activity and energy status of the cell. cambridge.orgiupac.org
Soluble Starch Synthases (SSs) in Glucan Chain Elongation
Soluble starch synthases (SSs) are responsible for elongating the α-1,4-linked glucan chains of this compound by transferring a glucosyl unit from ADP-glucose to the non-reducing end of a growing chain. d-nb.infomdpi.comnih.gov Plants possess multiple isoforms of SSs, which are broadly classified into five classes: SSI, SSII, SSIII, SSIV, and granule-bound starch synthase (GBSS). d-nb.infoplos.org While GBSS is primarily involved in the synthesis of amylose (B160209), the soluble isoforms (SSI, SSII, SSIII, and SSIV) are considered to be the main contributors to this compound synthesis. d-nb.infomdpi.complos.org
Each SS isoform has a distinct role in shaping the final structure of this compound by preferentially elongating chains of specific lengths. d-nb.infocabidigitallibrary.org
SSI is primarily responsible for synthesizing the shorter glucan chains, typically with a degree of polymerization (DP) of 8-12. cambridge.orgmdpi.com
SSII elongates these shorter chains to intermediate lengths, generally in the range of DP 12-30. cambridge.orgmdpi.complos.org
SSIII is thought to synthesize the longer chains of this compound, with a DP of ≥ 30. mdpi.commdpi.comnih.gov
SSIV appears to play a crucial role in the initiation of starch granules and in determining their morphology. d-nb.infomdpi.com
The synergistic action of these different SS isoforms is critical for building the complex, branched architecture of this compound. cambridge.org
Starch Branching Enzymes (BEs) and Alpha-(1,6) Linkage Formation
Starch branching enzymes (BEs) are responsible for introducing the α-1,6-glycosidic linkages that create the branched structure of this compound. wikipedia.orgnih.govresearchgate.net This is achieved by cleaving an internal α-1,4-linkage within a growing glucan chain and transferring the cleaved segment to a C-6 hydroxyl group on the same or another glucan chain. nih.govresearchgate.netfrontiersin.org This branching action is what distinguishes this compound from the essentially linear amylose. wikipedia.org
Plants have multiple isoforms of BEs, which are generally classified into two main types: BEI and BEII. plos.orgoup.com In monocots, BEII is further divided into BEIIa and BEIIb. plos.org These isoforms exhibit different substrate specificities and transfer different lengths of glucan chains, contributing to the complex architecture of the this compound molecule. plos.orgoup.com
BEI tends to transfer longer chains. plos.orgoup.com
BEII isoforms (BEIIa and BEIIb) preferentially transfer shorter chains. plos.orgoup.comresearchgate.net
The specific pattern of branching, including the clustering of branch points, is a key determinant of the semi-crystalline nature of starch granules. nih.govresearchgate.net
Starch Debranching Enzymes (DBEs) in Branch Regulation and Misplaced Branch Removal
Starch debranching enzymes (DBEs) play a crucial role in refining the structure of this compound during its synthesis. cambridge.orgplos.orgnih.gov These enzymes, which include isoamylases and pullulanases/limit dextrinases, hydrolyze α-1,6-glycosidic linkages. oup.comfrontiersin.org Their primary function in biosynthesis is thought to be the removal of "improperly" positioned branches that would otherwise interfere with the formation of the ordered, crystalline structure of this compound. glycoforum.gr.jpplos.orgnih.gov By trimming away misplaced branches, DBEs ensure the proper alignment of glucan chains, which is necessary for the formation of double helices and the subsequent packing into crystalline lamellae. glycoforum.gr.jpplos.org
The involvement of DBEs is essential for the synthesis of crystalline this compound; mutants lacking certain DBE isoforms often accumulate a water-soluble, glycogen-like polysaccharide called phytoglycogen instead of insoluble starch granules. cambridge.org This highlights the critical role of DBEs in the maturation and crystallization of the this compound molecule. cambridge.org
Disproportionating Enzyme (D-Enzyme) in this compound Biosynthesis
The disproportionating enzyme (D-enzyme), an α-1,4-glucanotransferase, has also been implicated in this compound biosynthesis, although its precise role can vary between species. plos.orgnih.gov This enzyme catalyzes the transfer of α-1,4 linked oligosaccharides from one glucan chain to another. oup.com
In the green alga Chlamydomonas reinhardtii, the D-enzyme is directly involved in this compound synthesis. plos.orgnih.govoup.com Mutants lacking this enzyme show altered this compound structure and accumulate malto-oligosaccharides. oup.comuq.edu.au It is proposed that the D-enzyme functions to recycle oligosaccharides that are released during the trimming of pre-amylopectin by debranching enzymes, incorporating them back into growing glucan chains. oup.com
In higher plants, the role of the D-enzyme in this compound biosynthesis is less clear. For instance, in rice endosperm, the plastidial D-enzyme (DPE1) has been shown to participate in starch synthesis by transferring maltooligosyl groups from amylose and other this compound molecules to growing this compound chains. nih.gov However, in Arabidopsis leaves, the inactivation of the D-enzyme does not significantly affect starch synthesis or the chain-length distribution of this compound. plos.orgnih.gov This suggests that the contribution of the D-enzyme to this compound biosynthesis may be species- and tissue-dependent.
Genetic Regulation of this compound Biosynthesis
The synthesis of this compound is a highly regulated process governed by a suite of specific genes and transcription factors. These elements work in concert to control the expression of biosynthetic enzymes, ultimately defining the structure and quantity of the this compound molecule.
Identification of Genes Governing this compound Synthesis (e.g., SBE family, SS family)
The formation of this compound's characteristic branched structure is dependent on the coordinated actions of several key enzyme families, primarily Starch Synthases (SS) and Starch Branching Enzymes (SBE), each with multiple isoforms. nih.gov Soluble Starch Synthases (SS) are responsible for elongating the α-1,4 linked glucan chains. nih.govfrontiersin.org Starch Branching Enzymes (SBE) create the α-1,6 branch points that define this compound. researchgate.netoup.com Additionally, Starch Debranching Enzymes (DBE), such as isoamylase (B1167963), are crucial for trimming misplaced branches to facilitate the proper crystalline structure of the starch granule. frontiersin.orgoup.com
The different isoforms within the SS and SBE families have distinct, non-redundant roles in constructing the this compound molecule. Their specific expression patterns and catalytic properties contribute to the fine structure of this compound.
Key Genes in this compound Biosynthesis
| Gene Family | Isoform | Primary Function in this compound Synthesis |
|---|---|---|
| Starch Synthase (SS) | SSI | Synthesizes the shortest glucan chains, typically with a degree of polymerization (DP) of 8-12. nih.govmdpi.com |
| SSII | Elongates the short chains produced by SSI to intermediate lengths (DP 12-30). frontiersin.orgmdpi.com SSIIa is particularly important in cereal endosperm. frontiersin.org | |
| SSIII | Produces the longer B chains (DP ≥ 30) that can span multiple clusters within the this compound molecule. mdpi.comnih.gov | |
| SSIV | Plays a critical role in the initiation of starch granules rather than chain elongation. mdpi.comnih.gov | |
| Starch Branching Enzyme (SBE) | SBEI | Preferentially transfers longer glucan chains. researchgate.net |
| SBEII (a & b) | Preferentially transfers shorter glucan chains, playing a specific role in forming the A-chains within this compound clusters. nih.govresearchgate.net SBEIIb is a dominant isoform in maize endosperm. sdstate.edu |
| Starch Debranching Enzyme (DBE) | Isoamylase (ISA) | Removes improperly positioned branches, which is essential for the formation of the semi-crystalline structure of the granule. frontiersin.orgoup.comnih.gov |
Transcription Factors and Regulatory Networks in Starch Biosynthesis
The expression of the genes involved in starch synthesis is controlled by a complex network of transcription factors (TFs). mdpi.comresearchgate.net These proteins bind to specific regions in the promoters of target genes, thereby activating or repressing their transcription in response to developmental and environmental cues. mdpi.com Several major families of transcription factors have been identified as key regulators in starch biosynthesis, including the bZIP, AP2/ERF, MYB, and NAC families. mdpi.commdpi.comfrontiersin.org
For instance, in rice, the bZIP transcription factor OsbZIP58 has been shown to directly regulate a suite of starch synthesis genes, including OsAGPL3, Wx, OsSSIIa, SBE1, OsBEIIb, and ISA2. mdpi.comoup.com Similarly, NAC transcription factors like OsNAC20 and OsNAC26 in rice can transactivate the expression of genes such as OsSSⅠ and OsPUL. mdpi.com In maize, MYB transcription factors like ZmMYB14 are known to activate starch synthesis genes. mdpi.com These TFs often work in combination, forming regulatory networks that provide precise spatiotemporal control over this compound synthesis in different plant tissues, such as the endosperm versus the leaves. mdpi.com
Selected Transcription Factors in Starch Biosynthesis
| Transcription Factor Family | Example | Target Genes/Role | Crop |
|---|---|---|---|
| bZIP | OsbZIP58 | Activates multiple starch synthesis genes including Wx, OsSSIIa, OsBEIIb, ISA2. mdpi.comoup.com | Rice |
| TabZIPs | Regulate Granule-Bound Starch Synthase I (GBSSI)/Waxy (Wx) and Branching Enzyme II (BEII). mdpi.com | Wheat | |
| AP2/ERF | RSR1 | Negatively regulates the expression of several starch synthesis genes, affecting amylose content and this compound structure. oup.commdpi.com | Rice |
| MYB | OsMYBR1 | Directly binds to the promoters of OsGBSSⅠ, OsAGPL1, OsAGPL2, OsISA1, OsBEⅡb, and PHOL. mdpi.com | Rice |
| ZmMYB14 | Activates starch synthesis genes. mdpi.com | Maize | |
| NAC | OsNAC20 / OsNAC26 | Directly transactivate genes including OsSSⅠ and OsPUL. mdpi.com | Rice |
Mutational Analysis and Targeted Gene Manipulation Affecting this compound Content and Structure (e.g., waxy locus, ae1 mutants)
Mutations in the genes governing starch biosynthesis have been instrumental in elucidating the function of individual enzymes and in creating starches with novel properties. Targeted gene manipulation allows for precise modifications to this compound content and structure.
The waxy (wx) locus is one of the most well-studied examples. This locus encodes Granule-Bound Starch Synthase (GBSS), the enzyme responsible for the synthesis of amylose. ucdavis.eduoup.com Loss-of-function mutations in the waxy gene result in starch that is nearly 100% this compound, as seen in waxy maize and other waxy cereals. iastate.eduresearchgate.net While GBSS is primarily for amylose synthesis, its absence directly impacts the amylose-to-amylopectin ratio, making the starch granule consist almost entirely of this compound. ucdavis.eduresearchgate.net
The amylose-extender (ae) mutants , particularly ae1, directly affect this compound structure. The ae locus in maize encodes the SBEIIb isoform. sdstate.eduoup.com A mutation in this gene, such as ae1-ref, leads to a lack of SBEIIb activity. oup.com This deficiency results in this compound with fewer branch points and significantly longer glucan chains compared to wild-type starch. oup.comcerealsgrains.org The resulting starch is often termed "high-amylose" not because of an increase in true amylose, but because the elongated, less-branched this compound chains share some properties with amylose. oup.com Analysis of ae/wx double mutants confirms that the ae mutation fundamentally alters the structure of this compound itself. oup.com
Botanical Origin Variations in this compound Biosynthesis
The fine structure of this compound, including chain length distribution and branching patterns, varies significantly depending on the botanical source. scielo.brscielo.br These structural differences are a direct result of variations in the relative activities and isoform profiles of the starch biosynthetic enzymes among different plant species and even between different tissues within the same plant. nih.govmdpi.com
For example, starches from cereal endosperms (like maize, wheat, and rice) generally have a higher proportion of short this compound chains compared to starches from tubers (like potato). Potato starch, in contrast, has a higher degree of phosphorylation and longer average chain lengths. scielo.br These differences in this compound structure are attributed to the specific properties and expression levels of the SS, SBE, and DBE isoforms present in each species. mdpi.com The structural variation between starches from different sources is believed to be due to the relative contribution of each SS class in various tissues and among species. mdpi.com These structural variations have a profound impact on the physicochemical properties of the starch, such as gelatinization temperature, swelling power, and digestibility. scielo.brfrontiersin.org
Granule Initiation and Development in the Context of this compound Biogenesis
Starch is stored in plants as semi-crystalline granules, and the synthesis of this compound is inextricably linked to the formation and growth of these structures. oup.comresearchgate.net
Granule Initiation is the first step, a poorly understood process that determines the number of starch granules per plastid. Evidence suggests that specific enzyme isoforms, particularly Starch Synthase IV (SSIV), play a crucial role in initiating granule formation. mdpi.comnih.gov In the absence of SSIV, plants often exhibit a drastic reduction in granule number.
Granule Development occurs as this compound is synthesized at the surface of the initiated granule, causing it to grow radially outwards. oup.comannualreviews.org The this compound molecules, with their α-1,4 linked linear chains and α-1,6 linked branches, facilitate the formation of double helices between adjacent linear chains. oup.com These double helices self-assemble into ordered, crystalline lamellae, which are interspersed with amorphous lamellae containing the branch points. oup.com This alternating crystalline and amorphous structure, with a periodicity of about 9 nanometers, is a hallmark of the starch granule and is a direct consequence of the molecular architecture of this compound. oup.com The continuous, coordinated action of starch synthases and branching enzymes at the granule surface builds up this intricate, layered structure. nih.gov
Enzymatic and Chemical Modifications of Amylopectin Structure
Targeted Enzymatic Approaches for Structural Alteration
Enzymes offer a specific and controlled means of modifying the molecular architecture of amylopectin. By targeting specific glycosidic linkages, enzymes can debranch, shorten, elongate, or introduce new branch points within the this compound molecule.
Debranching of this compound and Linear Segment Release (e.g., Pullulanase, Isoamylase)
Debranching enzymes catalyze the hydrolysis of α-1,6 glycosidic linkages at the branch points of this compound, releasing linear glucan chains. ju.edu.jopan.olsztyn.pl Pullulanase and isoamylase (B1167963) are two key enzymes used for this purpose. ju.edu.jo
Pullulanase can hydrolyze α-1,6 glycosidic bonds in pullulan, this compound, and glycogen. ju.edu.jotandfonline.com Its action on this compound results in a bimodal distribution of linear chains. cerealsgrains.org
Isoamylase specifically hydrolyzes the α-1,6 linkages in this compound and glycogen, but not in pullulan. ju.edu.jotandfonline.com It is highly effective in completely debranching this compound, leading to the release of linear segments. ju.edu.joglycoforum.gr.jp The mode of action of isoamylase differs from pullulanase, as it rapidly breaks down the polymer into intermediate fractions which are then further debranched. cerealsgrains.org
The debranching process is crucial for analyzing the fine structure of this compound and for producing starches with altered functionalities. glycoforum.gr.jpannualreviews.org
Enzymatic Shortening or Elongation of this compound Chains
The length of the external chains of this compound can be modified enzymatically, which significantly impacts its properties.
Shortening: Beta-amylase is an exo-acting enzyme that sequentially cleaves maltose (B56501) units from the non-reducing ends of the outer chains of this compound, thereby shortening them. nih.gov Partial beta-amylolysis can produce a significant fraction of chains with 2-6 glucose units. nih.gov When the average length of the external chains is reduced to 11 glucose units or less, retrogradation can be prevented. nih.gov
Elongation: Starch synthase (SS) enzymes are involved in the elongation of this compound chains by catalyzing the transfer of glucosyl units from a donor substrate like ADP-glucose to the non-reducing end of a growing glucan chain via α-1,4-linkages. glycoforum.gr.jpmdpi.com Different isoforms of starch synthase (e.g., SSI, SSII, SSIII) are responsible for synthesizing chains of varying lengths. mdpi.com
Introduction of Branch Points and Cyclization of this compound (e.g., Branching Enzyme, Cyclodextrin Glucanotransferase)
Introduction of Branch Points: Branching enzymes (BE) catalyze the formation of new α-1,6 branch points by cleaving an existing α-1,4 linked glucan chain and transferring the cleaved segment to another chain. glycoforum.gr.jpwur.nl This action increases the degree of branching in this compound. wur.nl The introduction of a bacterial branching enzyme gene into potato, for instance, resulted in an increased number of branch points, primarily due to an increase in shorter chains. wur.nl
Cyclization: Cyclodextrin glucanotransferase (CGTase) is a unique enzyme that can produce cyclodextrins from starch, including this compound, through an intramolecular transglycosylation (cyclization) reaction. bu.edu.egsrce.hr This enzyme cleaves a portion of a linear starch chain and joins the ends to form a closed-loop structure. bu.edu.eg CGTase can also catalyze other reactions, including coupling and disproportionation. core.ac.uk
Synergistic Action of Multiple Enzymes for Enhanced this compound Modification
The combined use of different enzymes can lead to more significant and tailored modifications of this compound structure than single-enzyme treatments. ju.edu.jonih.gov For example, the simultaneous use of α-amylase and isoamylase can effectively debranch this compound and improve the conversion of starch to maltose. mdpi.com Another study demonstrated that a dual-enzyme modification using β-amylase and transglucosidase on maize starch led to an increase in short chains and α-1,6 linkages. saudijournals.com Similarly, the sequential treatment of this compound with amylosucrase (to elongate chains) followed by pullulanase (to debranch) can produce modified starches with a high content of resistant starch. researchgate.net The synergistic action of amylase and debranching enzymes in oat milk has been shown to degrade amylose (B160209) and produce shorter linear chains. mdpi.com
Impact of Enzymatic Modifications on this compound Chain Length Distribution
Enzymatic treatments have a profound effect on the chain length distribution (CLD) of this compound, which is a critical determinant of its functional properties. The CLD is often categorized into different fractions based on the degree of polymerization (DP): A chains (DP ≤ 12), B1 chains (DP 13–24), B2 chains (DP 25–36), and B3+ chains (DP ≥ 37). nih.govresearchgate.net
For instance, dual-enzyme modification of maize starch with β-amylase and α-glucosidase resulted in an increase in the proportion of A and B1 chains and a decrease in the proportion of B2 and B3 chains. nih.govresearchgate.net This indicates a shift towards shorter chains. Conversely, the inactivation of starch branching enzymes (SBEs) in cereal crops leads to an abnormal this compound structure with a higher proportion of long branch-chains and a depletion of short ones. frontiersin.org The modification of starch with α-GTase has been shown to broaden the this compound chain length distribution, increasing the proportion of longer chains. nih.gov
Table 1: Effect of Dual-Enzyme Modification on Maize Starch this compound Chain Length Distribution
| Chain Fraction (DP) | Native Starch (%) | Dual-Enzyme Modified Starch (%) |
|---|---|---|
| A (DP ≤ 12) | 14.97 | 17.87 |
| B1 (DP 13–24) | 24.92 | 27.44 |
| B2 (DP 25–36) | 12.26 | 10.48 |
| B3 (DP ≥ 37) | 47.86 | 44.21 |
Data adapted from a study on the dual-enzyme modification of maize starch. nih.govresearchgate.net
Controlled Alteration of this compound Branching Degree through Enzymatic Treatments
The degree of branching, which is the ratio of α-1,6 to α-1,4 glycosidic linkages, is a key structural parameter of this compound that can be controlled through enzymatic treatments. An increase in the branching degree can be achieved by using branching enzymes, which introduce new α-1,6 linkages. annualreviews.orgwur.nl For example, the expression of a bacterial branching enzyme in potatoes led to an increase in the branching degree of up to 25%. wur.nl
Table 2: Change in Branching Degree of Maize Starch with Dual-Enzyme Modification
| Sample | Branching Degree (%) |
|---|---|
| Native Maize Starch | 4.95 |
| Dual-Enzyme Modified Maize Starch | 7.10 |
Data from a study on the modification of maize starch using β-amylase and α-glucosidase. nih.govmdpi.com
Hydrophobic Modification of this compound for Tailored Applicationsmdpi.com
Native this compound is a hydrophilic biopolymer due to the abundance of hydroxyl (-OH) groups in its structure. mdpi.com This inherent hydrophilicity limits its application in areas requiring interaction with non-aqueous systems, such as in the creation of emulsions or the development of water-resistant materials. mdpi.commdpi.com To overcome these limitations, chemical modification is employed to introduce hydrophobic functional groups onto the this compound backbone, thereby altering its physicochemical properties and expanding its utility. researchgate.netbio-conferences.org The primary methods for imparting hydrophobicity are esterification and etherification, which target the reactive hydroxyl groups. mdpi.comnih.gov
These modifications disrupt the intermolecular and intramolecular hydrogen bonds, reducing the polymer's affinity for water and enhancing its surface activity and solubility in organic solvents. rsc.orgresearchgate.net The degree and nature of the hydrophobic substitution allow for the precise tailoring of this compound's properties for specific applications, ranging from emulsifiers and stabilizers in the food and cosmetic industries to components in biodegradable polymers and adhesives. nih.govpsu.edu
Esterification of this compound
Esterification is a widely utilized method for the hydrophobic modification of this compound, involving the reaction of its hydroxyl groups with acids, acid anhydrides, or acid chlorides to form ester linkages. mdpi.comnih.gov This process effectively replaces polar hydroxyl groups with less polar, more hydrophobic ester groups, fundamentally changing the polymer's interaction with water. researchgate.net
Acetylation Acetylation introduces acetyl groups (-COCH₃) onto the this compound molecule, typically using acetic anhydride (B1165640). researchgate.net This modification increases hydrophobicity, which in turn leads to a reduction in the tendency for retrogradation (re-association of starch chains upon cooling). rsc.orgresearchgate.net Acetylated this compound often exhibits a lower gelatinization temperature, increased swelling power, improved paste clarity, and enhanced freeze-thaw stability. researchgate.netnih.govresearchgate.net The introduction of acetyl groups can disrupt the crystalline structure of the this compound granules, making the amorphous regions more accessible to water, which can paradoxically increase solubility. mdpi.com The degree of substitution (DS), which indicates the average number of hydroxyl groups replaced per glucose unit, is a critical parameter that dictates the final properties of the acetylated product. nih.gov
Modification with Octenyl Succinic Anhydride (OSA) A particularly important esterification process involves reacting this compound with octenyl succinic anhydride (OSA). This modification introduces a unique amphiphilic character to the polymer by adding a short, hydrophobic octenyl chain and a hydrophilic carboxyl group. acs.org The resulting OSA-modified this compound is an exceptionally effective emulsifier and stabilizer. scielo.brwhiterose.ac.uk Research suggests that the substitution with OSA groups occurs preferentially within the amorphous regions associated with the branch points of the this compound molecule. scielo.br Due to its branched structure and high molecular weight, adsorbed OSA-amylopectin provides excellent steric stabilization to emulsion droplets, preventing them from coalescing. researchgate.netnih.gov
Modification with Fatty Acids and Their Derivatives To achieve a higher degree of hydrophobicity, this compound can be esterified with long-chain fatty acids or their more reactive derivatives, such as fatty acid chlorides (e.g., octanoyl, myristoyl, and stearoyl chlorides). rmiq.org This modification can significantly alter the polymer's properties, often leading to the destruction of the semicrystalline structure of the this compound granules. rmiq.org The resulting fatty acid-amylopectin esters can exhibit strong emulsifying properties and have potential applications as fat substitutes or in the creation of hydrophobic films. rmiq.orgoup.com For instance, the incorporation of lauric acid has been shown to form complexes with starch chains, which can reduce the digestibility of the starch. oup.commdpi.com
Etherification of this compound
Etherification is another key chemical modification strategy that introduces hydrophobic character by replacing the hydrogen of the hydroxyl groups with an alkyl or aryl group, forming a stable ether linkage. mdpi.comnih.gov While often used to introduce hydrophilic or ionic groups, etherification reactions can also attach hydrophobic moieties. mdpi.com For example, reacting this compound with compounds like benzyl (B1604629) bromide can enhance its hydrophobicity and modify its viscosity and solubility in various solvents. nih.gov This method can produce derivatives with improved thermal stability and rheological behavior for applications in pharmaceuticals, paper production, and food processing. rsc.org
Impact of Hydrophobic Modification on this compound Properties
The introduction of hydrophobic groups leads to significant changes in the structural and functional properties of this compound.
Structural Changes : Hydrophobic modification disrupts the highly ordered, semicrystalline granular structure of native this compound. rmiq.org The substitution of hydroxyl groups interferes with the formation of double helices by the this compound side chains, leading to a more amorphous and sometimes rougher granule surface. researchgate.net
Physicochemical Properties : A primary outcome is increased hydrophobicity, evidenced by a higher water contact angle on films made from the modified polymer. mdpi.com This leads to reduced water absorption and solubility in aqueous solutions. Concurrently, solubility in nonpolar solvents like acetone (B3395972) or chloroform (B151607) can be achieved, particularly with a high degree of substitution. researchgate.net Properties such as gelatinization temperature, swelling power, and retrogradation are significantly altered, with the specific changes depending on the type and degree of modification. rsc.orgresearchgate.net
Functional Properties : The most significant functional change is the impartation of surface activity. Hydrophobically modified this compound, especially OSA-amylopectin, can adsorb at oil-water interfaces, enabling the formation and stabilization of emulsions. scielo.brresearchgate.net These derivatives act as associative thickeners and steric stabilizers, which are valuable in food products, personal care formulations, and pharmaceuticals. psu.edunih.gov The ability to form films with improved water resistance also opens up applications in biodegradable packaging and coatings. mdpi.commdpi.com
Data Tables
The following tables summarize the findings from various research studies on the hydrophobic modification of this compound and its effects.
| Modification Type | Reagent(s) | Key Findings on this compound/Starch Properties | Primary Application(s) | Reference(s) |
|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Decreased gelatinization temperature and retrogradation; increased swelling power, solubility, and freeze-thaw stability. | Thickeners, stabilizers, adhesives, film formers. | researchgate.netresearchgate.netmdpi.com |
| Octenyl Succinylation (OSA) | Octenyl Succinic Anhydride | Imparts amphiphilic properties; creates excellent emulsifiers and steric stabilizers; increases resistant starch content. | Food emulsifiers, encapsulation agents, stabilizers for Pickering emulsions. | acs.orgscielo.brnih.gov |
| Esterification | Fatty Acid Chlorides (Octanoyl, Myristoyl, Stearoyl) | Increased degree of substitution with higher reagent concentration; destruction of crystalline structure; enhanced emulsifying properties. | Emulsifiers, hydrophobic materials. | rmiq.org |
| Esterification | Lauric Acid | Formation of this compound-lipid complexes; reduced digestibility (increased resistant starch); decreased swelling index. | Functional food ingredients, fat substitutes. | oup.commdpi.com |
| Esterification | Various Organic Acids/Anhydrides | Increased thermal stability and moisture resistance; loss of granular structure at high DS; altered glass transition temperature. | Thermoplastic materials, biodegradable polymers. | nih.govresearchgate.net |
| Property | Effect of Acetylation | Observed Values (Example from Black Gram Starch) | Reference |
|---|---|---|---|
| Gelatinization Temperature (To) | Decrease | Native: 67.8–77.3 °C; Acetylated: 62.3–74.6 °C | researchgate.net |
| Swelling Index | Increase | Significantly higher in acetylated starches (27.0–42.9 g/g). | researchgate.net |
| Syneresis (Water Release from Gel) | Decrease | Significantly lower in acetylated starch gels compared to native gels over 120 hours. | researchgate.net |
| Setback Viscosity (Retrogradation) | Decrease | Reduced by 51.2–82.8% compared to native starches. | researchgate.net |
| Water/Oil Binding Capacity | Increase | Water binding: 68.6% (native) to 68-92.7% (modified); Oil binding: 53.8% (native) to 53.2-92.63% (modified). | nih.gov |
Degradation Mechanisms of Amylopectin
Enzymatic Hydrolysis of Amylopectin
Enzymatic hydrolysis is a key process in the breakdown of this compound, involving a suite of enzymes known as amylases. These enzymes catalyze the cleavage of glycosidic bonds within the this compound structure, leading to the formation of smaller oligosaccharides and monosaccharides. infinitabiotech.com
Action of Amylolytic Enzymes (e.g., Alpha-amylase, Beta-amylase, Glucoamylase)
The breakdown of this compound is primarily accomplished by three main types of amylolytic enzymes, each with a distinct mode of action:
Alpha-amylase (α-amylase): This endo-acting enzyme randomly hydrolyzes the α-1,4-glycosidic bonds within the interior of the this compound molecule. infinitabiotech.comrug.nl This action produces a mixture of linear and branched oligosaccharides of varying lengths, known as dextrins. infinitabiotech.com
Beta-amylase (β-amylase): As an exo-acting enzyme, β-amylase sequentially cleaves α-1,4-glycosidic bonds from the non-reducing ends of the this compound chains. infinitabiotech.comresearchgate.net This process releases maltose (B56501) units, but its action is halted when it approaches an α-1,6 branch point, resulting in a large, branched limit dextrin (B1630399). rug.nl
Glucoamylase (γ-amylase): This exo-acting enzyme is capable of hydrolyzing both α-1,4 and α-1,6-glycosidic bonds from the non-reducing ends of this compound chains. jst.go.jpajol.info This dual activity allows for the complete breakdown of this compound into its constituent glucose monomers. jst.go.jp
In industrial settings, a combination of these enzymes is often used for the efficient hydrolysis of starch to glucose. For instance, α-amylase is first used to liquefy the starch into smaller dextrins, followed by the addition of glucoamylase to complete the saccharification process, converting the dextrins into glucose. ajol.info
Site-Specific Cleavage of Glycosidic Bonds in this compound
The intricate, branched structure of this compound necessitates the action of specific enzymes to achieve complete degradation. While α-amylases and β-amylases effectively cleave the linear α-1,4 linkages, they are unable to hydrolyze the α-1,6 branch points. researchgate.net Debranching enzymes, such as pullulanase and isoamylase (B1167963), are required to specifically target and cleave these α-1,6-glycosidic bonds. jst.go.jpresearchgate.netmdpi.com The synergistic action of these debranching enzymes with other amylases is crucial for the complete breakdown of the highly branched this compound molecule into smaller, linear chains and ultimately to glucose. mdpi.com
Research has shown that different α-amylases exhibit varying degrees of internal chain attack on this compound. For example, Bacillus amyloliquefaciens α-amylase and Aspergillus oryzae α-amylase hydrolyze the inner chains of this compound to a greater extent than porcine pancreatic α-amylase in the initial stages of hydrolysis. nih.gov This difference in action pattern highlights the specificity of enzymatic degradation.
Physical and Mechanical Degradation Pathways
Beyond enzymatic action, this compound can also be degraded through physical and mechanical means. These methods often involve the application of energy in various forms to induce chain scission.
Ultrasonic Irradiation-Induced Degradation of this compound
Ultrasonic irradiation is a physical method that utilizes high-frequency sound waves to induce cavitation in a liquid medium. The collapse of these cavitation bubbles generates intense localized shear forces, high temperatures, and pressures, leading to the degradation of polymer chains. researchgate.netmdpi.com
When applied to this compound, ultrasonic treatment causes a significant reduction in its molecular weight. researchgate.net The degradation is a non-random process that preferentially cleaves larger this compound molecules, resulting in a narrower molecular size distribution. researchgate.netresearchgate.net Research indicates that the breaking points initially occur at the B3 chains (midpoint scission) and subsequently at the B2 chains of the this compound molecule. researchgate.netresearchgate.net Both α-1,4 and α-1,6-glycosidic bonds can be disrupted by sonication, with some evidence suggesting that α-1,6-glycosidic bonds are more susceptible to cleavage. researchgate.net The rate of degradation is influenced by factors such as temperature, with higher temperatures leading to a decreased degradation rate coefficient due to increased vapor pressure and lower solution viscosity. researchgate.net
Shear Degradation of this compound during Extrusion Processing
Extrusion is a common industrial process that combines high temperature, pressure, and mechanical shear to modify the structure of materials like starch. During extrusion, this compound is particularly susceptible to shear degradation due to its large size and highly branched structure. mdpi.comresearchgate.net The intense mechanical forces within the extruder cause the scission of glycosidic bonds, leading to a reduction in the molecular weight of this compound. mdpi.comwur.nl
Studies have shown that this compound molecules are continuously degraded during extrusion until they reach a maximum stable size. mdpi.com This degradation primarily occurs near the branching points. mdpi.com The rigid crystalline regions within starch granules, which are formed by this compound, are more vulnerable to shear degradation than the amorphous regions composed of amylose (B160209). researchgate.netresearchgate.net The extent of this compound degradation during extrusion is influenced by processing parameters such as moisture content, temperature, and screw speed. mdpi.com
Molecular Changes During this compound Degradation
The degradation of this compound, whether through enzymatic, physical, or mechanical means, results in significant changes to its molecular structure. The primary consequence is a reduction in molecular weight and a shift in the molecular weight distribution. researchgate.netmdpi.com
Enzymatic hydrolysis leads to the systematic cleavage of specific glycosidic bonds, producing a defined set of smaller molecules. For instance, the action of α-amylase results in a broad range of dextrins, while β-amylase produces maltose and a large limit dextrin. infinitabiotech.comrug.nl
Physical and mechanical degradation methods, such as ultrasonication and extrusion, tend to cause a more random scission of the polymer chains, although preferential cleavage of larger molecules and specific chain types has been observed. researchgate.netresearchgate.netacs.org Ultrasonic degradation of this compound has been shown to initially target the longer B3 and B2 chains, leading to an increase in the proportion of shorter A chains. researchgate.netresearchgate.net Similarly, shear degradation during extrusion preferentially breaks down the larger this compound molecules, narrowing the molecular size distribution. mdpi.comacs.org
The table below summarizes the key molecular changes observed during different degradation processes of this compound.
Table 1: Summary of Molecular Changes in this compound During Degradation
| Degradation Method | Primary Molecular Change | Resulting Products | Key Research Findings |
|---|---|---|---|
| Enzymatic Hydrolysis (α-amylase) | Random cleavage of internal α-1,4-glycosidic bonds infinitabiotech.com | Dextrins, oligosaccharides infinitabiotech.com | Different α-amylases show varied levels of inner chain attack. nih.gov |
| Enzymatic Hydrolysis (β-amylase) | Sequential cleavage of α-1,4-glycosidic bonds from non-reducing ends infinitabiotech.com | Maltose, β-limit dextrin rug.nl | Action is blocked by α-1,6 branch points. rug.nl |
| Enzymatic Hydrolysis (Glucoamylase) | Cleavage of both α-1,4 and α-1,6-glycosidic bonds from non-reducing ends jst.go.jp | Glucose jst.go.jp | Allows for complete hydrolysis of this compound. jst.go.jp |
| Ultrasonic Irradiation | Preferential degradation of larger molecules, scission of B2 and B3 chains researchgate.netresearchgate.net | Smaller this compound fragments with a narrower size distribution researchgate.net | Both α-1,4 and α-1,6 bonds are broken, with α-1,6 bonds being more susceptible. researchgate.net |
| Shear Degradation (Extrusion) | Preferential degradation of large this compound molecules, cleavage near branch points mdpi.com | Smaller this compound molecules converging to a stable size mdpi.com | This compound is more susceptible to shear degradation than amylose. mdpi.comresearchgate.net |
Reduction in this compound Molecular Weight
The degradation of this compound is often initiated by a reduction in its molecular weight. researchgate.netresearchgate.net This process involves the cleavage of the covalent bonds that form the backbone of this large biopolymer. researchgate.net Various methods, including enzymatic, chemical, and physical treatments like ultrasonication, can induce this molecular weight reduction. researchgate.netresearchgate.netwikipedia.org
Research has indicated that the degradation of this compound can be modeled using kinetic principles. For example, the disruption of this compound under certain conditions can fit a second-order kinetic model. researchgate.net The rate of this degradation, however, can be influenced by various factors.
Table 1: Effect of Treatment on this compound Molecular Weight
| Treatment | Observation | Reference |
| Ultrasonication | Reduction in molecular weight due to C-C bond breakage. | researchgate.net |
| Extrusion | Preferential cleaving of larger molecules, narrowing the size distribution. | uq.edu.au |
| Acid Hydrolysis | Rapid reduction of molar mass, particularly in less dense regions. | nih.gov |
Alterations in this compound Chain Length Distribution Profile
Concurrent with the reduction in molecular weight, the degradation of this compound also leads to significant changes in its chain length distribution. dtu.dkmdpi.com this compound is composed of A, B, and C chains, which are short, linear chains (A-chains) and longer, branched chains (B-chains and a single C-chain). nih.govcreative-proteomics.com Degradation processes can selectively or randomly cleave these chains, altering their relative proportions.
For instance, studies on starch extrusion have shown that the process can lead to a non-selective degradation of starch chains, affecting both amylose and this compound. mdpi.com However, under certain conditions, there can be a preferential degradation of specific chain lengths. Some studies have observed an increase in the proportion of shorter chains (e.g., DP < 24) as a result of the degradation of longer chains. mdpi.com
The chain length distribution of this compound is a critical factor in determining the functional properties of starch, such as its gelatinization temperature and digestibility. creative-proteomics.comoup.com Alterations in this profile during degradation can, therefore, have a profound impact on the end-use applications of the starch. For example, an increase in shorter chains can lead to changes in the crystalline structure of the starch. mdpi.com
Table 2: Changes in this compound Chain Length Distribution During Degradation
| Degradation Method | Change in Chain Length Distribution | Reference |
| Extrusion | Increase in chains with DP < 24 due to degradation of long chains. | mdpi.com |
| Acid Hydrolysis | Increase of medium chain fragments (DP 13-33) with a reduction of long (DP > 33) and short (DP < 13) chains. | nih.gov |
| Enzymatic (α-amylase) | Production of malto-oligosaccharides (maltose, maltotriose, maltohexaose). | nih.gov |
Disruption of Alpha-(1,6)-Glycosidic Bonds during Degradation
A key feature of this compound's structure is the presence of α-(1,6)-glycosidic bonds at its branch points, which distinguish it from the linear amylose. libretexts.org The degradation of this compound often involves the specific cleavage of these bonds by debranching enzymes such as isoamylase and pullulanase. nih.gov This enzymatic action is crucial for the complete breakdown of the this compound molecule. nih.gov
The disruption of these α-(1,6)-linkages results in the release of linear glucan chains, effectively debranching the this compound molecule. nih.govglycoforum.gr.jp This process is fundamental in both biological systems, for energy release, and in industrial processes, for modifying starch properties. wikipedia.orgnih.gov For example, in the production of glucose syrups, debranching enzymes are used to hydrolyze the α-(1,6)-glycosidic bonds in this compound, leading to a higher yield of glucose. nih.gov
Factors Influencing this compound Degradation Kinetics
The rate and extent of this compound degradation are influenced by a variety of intrinsic and extrinsic factors. The inherent structural characteristics of the this compound molecule itself play a significant role in its susceptibility to degradation. researchgate.netresearchgate.net
Branching Density: A higher branching density in this compound can increase its susceptibility to shear degradation. uq.edu.auresearchgate.net The numerous short branches can lead to a more rigid structure, making it more prone to scission under mechanical stress. uq.edu.auresearchgate.net Conversely, the high number of non-reducing ends in a highly branched molecule provides more sites for enzymatic attack, which can lead to faster degradation by certain enzymes. wikipedia.org
Chain Length: The length of the individual chains within the this compound molecule also affects its degradation kinetics. researchgate.net Longer chains may be more susceptible to certain types of degradation, such as shear-induced scission during extrusion, particularly when the starch is in a granular form. uq.edu.au The distribution of chain lengths is a key determinant of the crystalline structure of starch, which in turn influences its digestibility and thermal properties. researchgate.netcerealsgrains.org For example, an increased percentage of A-type crystalline structure and this compound side chains with a degree of polymerization (DP) of 6-24 have been shown to increase the rate of digestion. researchgate.net
Table 3: Factors Influencing this compound Degradation
| Factor | Influence on Degradation | Reference |
| Branching Density | Higher density can increase susceptibility to shear degradation. | uq.edu.auresearchgate.net |
| Chain Length | Longer chains can be more prone to shear-induced scission. | uq.edu.au |
| Crystalline Structure | A-type crystalline structure can increase the rate of digestion. | researchgate.net |
| Temperature | Influences enzymatic activity and reaction rates. | mdpi.comsemanticscholar.org |
Advanced Analytical and Characterization Methodologies for Amylopectin Research
Chromatographic Techniques for Molecular Structure Elucidation
Chromatographic methods are indispensable for fractionating the highly polydisperse amylopectin molecules and their constituent chains, allowing for detailed structural analysis.
High-performance size-exclusion chromatography (HPSEC) is a powerful technique for separating macromolecules based on their hydrodynamic volume. cerealsgrains.org When coupled with multi-angle laser light scattering (MALLS) and refractive index (RI) detectors, it becomes a formidable tool for determining the absolute weight-average molecular weight (Mw) and the z-average radius of gyration (Rg) of this compound without the need for column calibration with polymer standards. researchgate.netwyatt.com The RI detector measures the concentration of the polymer eluting from the column, while the MALLS detector measures the intensity of light scattered by the molecules at various angles. wyatt.com This information allows for the direct calculation of Mw and Rg. researchgate.netwyatt.comresearchgate.net
The combination of HPSEC with MALLS and RI detectors has been instrumental in characterizing this compound from various sources, including maize, wheat, and tef. jst.go.jpcerealsgrains.orgresearchgate.netcerealsgrains.org For example, a study on corn starch determined the Mw of the this compound fraction to be 201 × 106 g/mol . cerealsgrains.org Another investigation on tef starches found that the Mw of this compound ranged from 10.1 × 107 to 16.5 × 107 g/mol , with corresponding Rg values between 156 nm and 205 nm. researchgate.net
Table 1: Molecular Characteristics of this compound from Various Starches Determined by HPSEC-MALLS-RI
| Starch Source | Weight-Average Molecular Weight (Mw) ( g/mol ) | z-Average Radius of Gyration (Rg) (nm) |
|---|---|---|
| Tef | 10.1 × 107 - 16.5 × 107 | 156 - 205 |
| Maize (Normal) | 2.01 × 108 | - |
| Wheat (Various Cultivars) | 4.2 × 107 - 7.3 × 107 | 95 - 116 |
| Waxy Maize | 5.9 × 108 | - |
| Amylomaize VII | - | 43 |
Data compiled from multiple research studies. jst.go.jpcerealsgrains.orgresearchgate.netcerealsgrains.org
The distribution of chain lengths within the this compound molecule is a critical determinant of its structure and properties. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive and specific method for analyzing the chain length distribution of this compound after it has been debranched by enzymes like isoamylase (B1167963). diva-portal.orgslu.sefrontiersin.org
In this technique, the debranched linear glucan chains are separated on an anion-exchange column in a high-pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates. diva-portal.org The separated chains are then detected by a pulsed amperometric detector, which provides a highly sensitive response for carbohydrates without the need for derivatization. slu.se It is important to note that the detector response is not linear across all chain lengths, and calibration with standards of known degree of polymerization (DP) is necessary for accurate quantification. slu.sepsu.edu
HPAEC-PAD analysis provides detailed information on the relative proportions of chains with different DPs, typically ranging from DP 6 to 60. psu.edu The resulting chain length distribution profile is often characterized by dividing the chains into different fractions based on their DP: A chains (short, DP 6–12), B1 chains (longer, DP 13–24), B2 chains (even longer, DP 25–36), and B3+ chains (the longest, DP ≥ 37). itjfs.com This detailed structural information is crucial for understanding the arrangement of chains within the this compound cluster model. d-nb.info
Research using HPAEC-PAD has revealed significant variations in the this compound chain length distribution among different botanical sources. itjfs.comresearchgate.nettandfonline.com For example, studies on wheat starches have shown average DPs in the range of 20.91% to 21.17%, with peak maxima at DP 11 or 12. itjfs.com In contrast, analysis of this compound from different lily cultivars showed an average chain length ranging from DP 23.19 to 25.29. researchgate.net
Table 2: this compound Chain Length Distribution in Wheat Starches
| Wheat Variety | Peak Maxima (DP) | Average DP (%) |
|---|---|---|
| Pw1 | 11 | 21.17 |
| Sw2 | 11 | 21.03 |
| Hw3 | 12 | 20.91 |
Data from a study on wheat starches. itjfs.com
Asymmetrical flow field-flow fractionation (A4F) is a powerful separation technique that is particularly well-suited for the characterization of very large and complex macromolecules like this compound. acs.org Unlike chromatographic techniques that rely on a stationary phase, A4F separates molecules in a thin, empty channel based on their diffusion coefficients, which are related to their hydrodynamic size. chromatographyonline.com This gentle separation mechanism minimizes shear forces, reducing the risk of polymer degradation during analysis. scienceinfo.com
When coupled with MALLS and RI detectors, A4F provides a high-resolution method for determining the molecular weight and size distributions of this compound. acs.org Studies have shown that A4F can achieve better separation of this compound from amylose (B160209) and provide a more detailed structural characterization, especially for the very large this compound fractions, compared to techniques like HDC-SEC. chromatographyonline.comresearchgate.net The weight-average molar masses of this compound determined by A4F have been reported in the range of 1.0 × 108 to 4.8 × 108 g/mol , with radii of gyration between 110 and 267 nm. researchgate.netnih.gov
Hydrodynamic chromatography (HDC) is another separation technique that can be used for the analysis of large polymers like this compound. scienceinfo.com In HDC, separation occurs in a packed column, where larger particles are excluded from the slower-moving fluid streamlines near the packing material and are thus eluted faster than smaller particles. scienceinfo.com Combining HDC with SEC can extend the separation range and, when coupled with light scattering and refractive index detectors, allows for the determination of molecular weight and size distributions. researchgate.netnih.gov
While HDC-SEC is a valuable tool, research comparing it with A4F for starch analysis has suggested that A4F may offer superior separation and enhanced structural characterization of this compound. chromatographyonline.comresearchgate.net
Spectroscopic and Diffraction Methods for Supramolecular Structure
Spectroscopic and diffraction techniques are essential for probing the higher-order structure of this compound within the native starch granule, particularly its crystalline organization.
X-ray diffraction (XRD), specifically wide-angle X-ray scattering (WAXS), is the primary technique used to investigate the crystalline structure of starch. mdpi.comcolab.wsspringernature.com The ordered arrangement of double helices formed by the short, external chains of this compound gives rise to characteristic diffraction patterns. mdpi.com These patterns allow for the classification of starch into different crystalline polymorphs: A-type, B-type, and C-type. researchgate.netspring8.or.jpresearchgate.net
A-type starch exhibits strong diffraction peaks at 2θ values of approximately 15°, 17°, 18°, and 23°. researchgate.nettandfonline.com This polymorph is typically found in cereal starches. spring8.or.jpglycopedia.eu
B-type starch shows characteristic peaks around 2θ values of 5°, 17°, 22°, and 24°. tandfonline.com This type is common in tuber starches and high-amylose cereal starches. spring8.or.jpglycopedia.eu
C-type starch displays a diffraction pattern that is a mixture of A- and B-type patterns and is often found in legume starches. researchgate.netspring8.or.jpglycopedia.eu
The difference between the A- and B-type polymorphs lies in the packing of the double helices and the amount of water within the crystal lattice. The A-type structure is more densely packed, while the B-type has a more open structure with a central channel occupied by water molecules. mdpi.com The type of crystalline polymorph is influenced by the chain length distribution of this compound, with shorter chains favoring the A-type structure and longer chains being associated with the B-type. glycopedia.euresearchgate.net
In addition to identifying the crystalline polymorph, XRD can be used to determine the degree of crystallinity in starch granules. mdpi.com This is typically done by calculating the ratio of the area of the crystalline peaks to the total area of the diffractogram. The relative crystallinity of starch granules varies significantly among botanical sources, generally ranging from 17% to 50%. mdpi.com
Table 3: Characteristic X-Ray Diffraction Peaks for Starch Crystalline Polymorphs
| Polymorph | Approximate 2θ Peak Positions |
|---|---|
| A-type | 15°, 17°, 18°, 23° |
| B-type | 5°, 17°, 22°, 24° |
| C-type | A mixture of A- and B-type peaks |
Data compiled from multiple research studies. researchgate.nettandfonline.com
Small-Angle X-ray Scattering (SAXS) for Lamellar Structure Investigation
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to investigate the nanoscale structure of materials, providing valuable insights into the lamellar organization of this compound within starch granules. lodz.pl This method is particularly effective for studying the semi-crystalline nature of this compound, which consists of alternating amorphous and crystalline layers. pttz.orgresearchgate.net
The fundamental principle of SAXS involves measuring the elastic scattering of X-rays at very small angles from a sample. lodz.pl Scattering occurs due to heterogeneities in electron density within the material. pttz.org In hydrated starch, a distinct peak is observed in the SAXS pattern, which is attributed to the repeating lamellar structure of this compound. lodz.plresearchgate.net This peak arises from the difference in electron density between the crystalline and amorphous regions of the this compound clusters. pttz.orgresearchgate.net The position of this peak provides information about the repeating distance of these lamellae, which is typically in the range of 8 to 10 nanometers. lodz.plresearchgate.net
Research findings from SAXS studies have significantly contributed to our understanding of this compound architecture. The analysis of SAXS curves allows for the estimation of several key structural parameters:
Lamellar Repeat Distance: The spacing between the alternating crystalline and amorphous layers. lodz.pl For instance, SAXS analysis of maize and potato starch revealed Bragg spacings of 9.8 nm and 9.1 nm, respectively. researchgate.net
Lamellar Thickness: The individual thickness of the crystalline and amorphous lamellae can be determined. researchgate.net
Crystallinity: The area under the SAXS peak can be related to the degree of ordering within the semi-crystalline regions of this compound. lodz.pl
SAXS is also instrumental in studying the structural changes in this compound during various processes such as gelatinization and retrogradation. lodz.pl For example, during gelatinization, the characteristic SAXS peak disappears, indicating the loss of the lamellar structure as the this compound double helices melt. lodz.pl Conversely, during retrogradation (recrystallization upon cooling), the peak may reappear, signifying the re-formation of ordered structures.
Table 1: Lamellar Structural Parameters of this compound from Different Botanical Sources Determined by SAXS
| Botanical Source | Lamellar Repeat Distance (d-spacing) (nm) | Reference |
| Potato | 9.1 - 10.0 | pttz.orgresearchgate.net |
| Maize (Normal) | 9.8 | researchgate.net |
| High-Amylose Maize | 13.6 | researchgate.net |
| Wheat | Varies by flour type | lodz.pl |
| Rice | Peak around q = 0.06 Å⁻¹ | researchgate.net |
Note: The scattering vector 'q' is inversely related to the d-spacing.
Fourier-Transform Infrared Spectroscopy (FTIR) for this compound Structural Insights
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the molecular structure and conformation of this compound by measuring the absorption of infrared radiation by its chemical bonds. tno.nlnih.gov The resulting FTIR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode of the functional groups present in the this compound molecule. nih.govresearchgate.net
Specific bands within the fingerprint region are sensitive to the structural order of this compound:
The band at approximately 1045 cm⁻¹ is often associated with the ordered or crystalline structure of starch. biointerfaceresearch.com
The band around 1022 cm⁻¹ is related to the amorphous regions. biointerfaceresearch.com
The ratio of the absorbances at 1045 cm⁻¹ to 1022 cm⁻¹ can be used as an index of the degree of short-range order in the this compound structure. scielo.br
FTIR spectroscopy is widely used to monitor structural changes in this compound during physical and chemical modifications. For example, changes in the O-H stretching band can indicate alterations in hydrogen bonding patterns. researchgate.net Shifts and changes in the intensity of peaks in the fingerprint region can reveal modifications to the double-helical structure and the degree of crystallinity. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound and Their Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation | Reference(s) |
| ~3361 | O-H stretching | Abundant hydroxyl groups, hydrogen bonding | researchgate.net |
| ~2900 | C-H stretching | Methane hydrogen atoms in the glucose ring | scielo.br |
| ~1645 | H-O-H bending | Bound water within the polymer matrix | researchgate.net |
| ~1149, 1079, 1027 | C-O and C-O-C stretching | Glycosidic linkages and pyranose ring vibrations | researchgate.net |
| ~1045 | C-O stretching | Ordered (crystalline) regions | biointerfaceresearch.com |
| ~1022 | C-O stretching | Amorphous regions | biointerfaceresearch.com |
Nuclear Magnetic Resonance (NMR) for Branch Point Analysis and Proton Mobility Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the detailed molecular structure and dynamics of this compound. Both solution-state and solid-state NMR provide unique insights into different aspects of this compound's architecture.
Solution-state NMR is instrumental for determining the primary structure, including the types of glycosidic linkages and the degree of branching. psu.edu By dissolving the this compound, high-resolution spectra can be obtained, allowing for the identification and quantification of different sugar residues and linkage configurations. psu.edu ¹H and ¹³C NMR are commonly employed. For instance, specific signals in the ¹³C NMR spectrum can be assigned to the C1, C4, and C6 carbons, enabling the differentiation between α-1,4 and α-1,6 glycosidic linkages, which is essential for quantifying the branch points.
Solid-state NMR , particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is used to study the conformation and molecular organization of this compound in its native, granular form. mdpi.com This technique can distinguish between the different polymorphs of this compound (A-type, B-type, and C-type) based on the chemical shifts of the C1 carbon. mdpi.com The A-type structure, common in cereals, and the B-type structure, found in tubers, exhibit distinct spectral patterns. mdpi.com
Furthermore, NMR is highly effective for studying proton mobility , which relates to the dynamics of both the this compound chains and associated water molecules. acs.orgresearchgate.net Time-domain ¹H NMR (TD-¹H NMR) measures the relaxation times (T1 and T2) of protons, which are sensitive to their local environment and mobility. acs.orgresearchgate.net In a starch-water system, different proton populations can be distinguished:
Rigid protons associated with the crystalline regions of this compound, exhibiting short relaxation times. acs.org
Mobile protons from water molecules and amorphous polymer chains, which have longer relaxation times. acs.org
By monitoring changes in these relaxation times, researchers can study processes like gelatinization and retrogradation, as the mobility of both water and polymer protons changes significantly during these phase transitions. researchgate.net
Table 3: Applications of NMR Spectroscopy in this compound Research
| NMR Technique | Information Obtained | Key Findings/Applications | Reference(s) |
| Solution ¹³C NMR | Glycosidic linkage analysis, degree of branching | Quantification of α-1,4 and α-1,6 linkages. | psu.edu |
| Solid-State ¹³C CP/MAS NMR | Crystalline polymorphism (A-, B-, C-type), molecular organization | Differentiation of starch crystalline structures, study of amorphous vs. semi-crystalline domains. | mdpi.com |
| Time-Domain ¹H NMR | Proton mobility, water dynamics | Monitoring gelatinization, retrogradation, and water-polymer interactions. acs.org | acs.orgresearchgate.net |
Microscopic Techniques for Granule Morphology and Internal Structure
Scanning Electron Microscopy (SEM) for this compound-Related Granule Surface Features
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the three-dimensional morphology and surface topography of starch granules, where this compound is the major component. ucanr.edu This technique provides high-resolution images of the granule surface, revealing details about its shape, size, and surface features. ucanr.eduscielo.br
The morphology of starch granules is highly dependent on their botanical origin. nih.gov SEM imaging has shown that granules can be polygonal (e.g., rice), oval or spherical (e.g., potato, pea), or kidney-shaped (e.g., cowpea). scielo.brnih.gov The size of these granules can also vary significantly, from a few micrometers to over 100 micrometers. nih.gov
SEM analysis has revealed various surface features on starch granules that are related to the underlying this compound structure and organization. These features include:
Smooth surfaces: Many starch granules, such as those from normal maize, exhibit relatively smooth surfaces. nih.gov
Pores and channels: Some starches, like corn and sorghum, have pores on their surface that can lead to internal channels extending towards the granule's center (hilum). scielo.brresearchgate.net These channels are thought to allow for the entry of enzymes and water. scielo.br
Fissures and cracks: Irregularities, fissures, and cracks can be observed on the surface of some starch granules, which may be inherent to the granule structure or a result of processing. scielo.br
Roughness: Certain genetic modifications affecting this compound synthesis can lead to granules with rougher surface properties. ucanr.edu
SEM is also invaluable for observing the effects of processing, such as enzymatic hydrolysis or heat treatment, on the granule surface. nih.gov For example, during enzymatic attack, SEM can show the formation of pits and the erosion of the granule surface, providing insights into the susceptibility of the this compound structure to degradation. cdnsciencepub.com
Table 4: Granule Morphology and Surface Features Observed by SEM for Starches from Various Sources
| Botanical Source | Granule Shape | Typical Surface Features | Reference(s) |
| Maize (Normal) | Polygonal, spheroid | Smooth surface, some pores and channels | nih.govresearchgate.net |
| Potato | Oval, spherical | Smooth surface | nih.gov |
| Rice | Polygonal | nih.gov | |
| Wheat | Disc-shaped (large), spherical (small) | Smooth surface | nih.govcdnsciencepub.com |
| Cowpea | Kidney-shaped | Irregularities and cracks | scielo.br |
| Purple Sweet Potato | Oval, irregular | Holes in the center, microgranules on the surface | pakbs.org |
Confocal Laser-Scanning Microscopy for Internal Granule Architecture Revealing this compound Organization
Confocal Laser-Scanning Microscopy (CLSM) is a powerful, non-invasive imaging technique that allows for the visualization of the internal structure of starch granules in three dimensions without the need for physical sectioning. nih.govscientific.net By using fluorescent dyes that selectively stain different components, CLSM can reveal the spatial distribution of amylose and this compound within the granule, providing crucial information about the organization of this compound. nih.govscispace.com
CLSM works by focusing a laser beam onto a specific point within the sample and detecting the emitted fluorescence. A pinhole aperture rejects out-of-focus light, resulting in high-resolution optical sections. By scanning the laser across the sample and collecting a series of these optical sections at different depths, a 3D reconstruction of the internal architecture can be generated. wur.nl
CLSM studies have provided significant insights into the internal organization of this compound:
Growth Rings: CLSM can visualize the concentric growth rings within starch granules, which are composed of alternating semi-crystalline and amorphous layers of this compound. nih.govscispace.com Acid treatment can enhance the visibility of these rings. capes.gov.br
Hilum: The central, less organized region of the granule, known as the hilum, can be clearly identified. nih.govscispace.com
Internal Cavities and Channels: The presence of internal cavities and channels, which are related to the this compound arrangement, can be observed. scientific.netcapes.gov.br These structures are often more prominent in low-amylose starches. capes.gov.br
This compound and Amylose Distribution: By using specific fluorescent dyes, the relative distribution of this compound and amylose can be mapped. For example, high-amylose regions often exhibit higher fluorescence intensity. scispace.comcapes.gov.br This has helped confirm that amylose is located both between this compound molecules and near the granule surface. nih.gov
CLSM is also an excellent tool for observing dynamic processes in real-time, such as gelatinization. capes.gov.br During heating, CLSM can show how gelatinization initiates at the hilum and in the vicinity of channels and then progresses outwards towards the granule periphery, providing a visual understanding of how the organized this compound structure breaks down. capes.gov.br
Table 5: Internal Structural Features of Starch Granules Revealed by CLSM
| Structural Feature | Description | Observation Method/Enhancement | Reference(s) |
| Growth Rings | Alternating semi-crystalline (this compound) and amorphous layers. | Visible after acid hydrolysis. | scispace.comcapes.gov.br |
| Hilum | Less organized central core of the granule. | Often appears as a dark or distinct region. | nih.gov |
| Internal Cavities/Channels | Voids and channels running from the surface inwards. | More prominent in waxy and normal maize starches. | capes.gov.br |
| Amylose/Amylopectin Distribution | Spatial location of starch polymers. | Staining with fluorescent dyes (e.g., APTS, Rhodamine B). nih.govresearchgate.net | nih.govscispace.comcapes.gov.br |
Enzymatic Methods in Structural Analysis (e.g., Debranching Followed by Chromatography)
Enzymatic methods are fundamental to the detailed structural elucidation of this compound, particularly for determining its chain length distribution, which is a key determinant of its physicochemical properties. cerealsgrains.org The most common approach involves the use of debranching enzymes that specifically hydrolyze the α-1,6-glycosidic linkages at the branch points of the this compound molecule, releasing its constituent linear chains. cerealsgrains.orgcerealsgrains.org
The primary debranching enzymes used in this compound analysis are:
Isoamylase (EC 3.2.1.68): This enzyme efficiently hydrolyzes the α-1,6 linkages in this compound and glycogen. cerealsgrains.org
Pullulanase (EC 3.2.1.41): This enzyme also cleaves α-1,6 linkages but has a slightly different substrate specificity compared to isoamylase. cerealsgrains.org
Following the complete debranching of the this compound molecule, the resulting mixture of linear α-glucan chains is separated and analyzed based on their size (degree of polymerization, DP). cerealsgrains.org The most common separation technique is Size-Exclusion Chromatography (SEC) , often referred to as Gel-Permeation Chromatography (GPC). cerealsgrains.orgfrontiersin.org In SEC, the debranched chains are passed through a column packed with a porous gel. Larger chains elute first, while smaller chains penetrate the pores and elute later, allowing for separation based on hydrodynamic volume. cerealsgrains.org
The resulting chromatogram, known as the chain length distribution profile, typically shows a bimodal or trimodal distribution for this compound from many botanical sources. cerealsgrains.orgcerealsgrains.org This distribution provides critical information about the fine structure of the this compound molecule, including the relative proportions of short (A and B1 chains) and long (B2, B3, etc.) chains.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful chromatographic technique used for the high-resolution separation of debranched chains, especially for analyzing the shorter chains with high accuracy. scilit.com
This enzymatic-chromatographic approach has been instrumental in developing models of this compound structure, such as the cluster model, which describes how short chains are arranged in clusters that form the crystalline lamellae, while longer chains connect these clusters. cerealsgrains.org
Table 6: Summary of Enzymatic and Chromatographic Methods for this compound Structural Analysis
| Step | Technique/Enzyme | Purpose | Information Obtained | Reference(s) |
| 1. Debranching | Isoamylase or Pullulanase | To hydrolyze α-1,6-glycosidic branch points. | Releases the linear chains that constitute the this compound molecule. | cerealsgrains.orgcerealsgrains.orgfrontiersin.org |
| 2. Separation | Size-Exclusion Chromatography (SEC/GPC) | To separate the debranched linear chains based on size. | Provides the chain length distribution (CLD) profile, showing the relative abundance of chains of different lengths. | cerealsgrains.orgnih.gov |
| 2. Separation (High Resolution) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | High-resolution separation of oligosaccharides. | Detailed analysis of the distribution of short chains (low DP). | scilit.com |
Thermal Analysis for Structural Transitions (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are indispensable in the study of this compound's structural transitions, providing critical insights into the physical changes that occur upon heating and cooling. Differential Scanning Calorimetry (DSC) is a premier thermoanalytical technique used to investigate these transformations, particularly gelatinization and retrogradation. core.ac.uknih.gov
Conversely, retrogradation is the process where gelatinized this compound molecules reassociate into an ordered structure upon cooling and storage. researchgate.netcerealsgrains.org This reordering, or recrystallization, is an exothermic process that can also be monitored by DSC. researchgate.net Upon reheating a retrograded sample, a new endothermic peak appears at a lower temperature than the original gelatinization peak, corresponding to the melting of the retrograded this compound crystallites. The enthalpy of this melting peak is used to quantify the extent of retrogradation. researchgate.netmegazyme.com
The thermal properties of this compound are influenced by several factors, including its botanical origin, the amylose-to-amylopectin ratio in the parent starch, water content, and the presence of other components like lipids. cerealsgrains.orgcerealsgrains.orgcabidigitallibrary.org For instance, starches with a higher this compound content, such as waxy starches, often exhibit different gelatinization and retrogradation behaviors compared to high-amylose starches. researchgate.net The fine structure of this compound itself, such as the length of its branch chains, also plays a crucial role in its thermal characteristics. warse.org
Interactive Data Table: Illustrative Thermal Transition Data for this compound-Rich Starches from DSC Analysis
The following table provides representative data for the gelatinization and retrogradation of this compound-rich starches as measured by DSC. Note that these values can vary based on the specific experimental conditions.
| Starch Source (High this compound) | Transition | Onset Temp. (To) (°C) | Peak Temp. (Tp) (°C) | Conclusion Temp. (Tc) (°C) | Enthalpy (ΔH) (J/g) |
| Waxy Maize | Gelatinization | 63.5 | 70.1 | 78.2 | 15.7 |
| Waxy Maize (Retrograded at 5°C) | Retrogradation | 45.0 | 52.0 | 60.0 | 5.9 |
| Waxy Rice | Gelatinization | 62.8 | 68.5 | 75.9 | 14.9 |
| Waxy Rice (Retrograded at 4°C) | Retrogradation | 42.1 | 48.9 | 57.3 | 5.1 |
| Amioca | Gelatinization | 65.1 | 71.8 | 79.4 | 15.7 |
| Amioca (Retrograded at 5°C) | Retrogradation | 48.2 | 55.3 | 64.1 | 6.2 |
This table is generated based on data reported in literature for illustrative purposes. megazyme.com
Advanced Quantitative Analytical Techniques (e.g., Iodine Binding Method, Spectrophotometry, Potentiometric Titration)
A variety of advanced analytical techniques are employed for the quantitative analysis of this compound, often by determining the amylose content and subtracting it from the total starch content. These methods primarily leverage the differential interaction of amylose and this compound with iodine.
Iodine Binding Method and Spectrophotometry
The iodine binding method is a cornerstone of starch analysis. cerealsgrains.org It is based on the principle that amylose, with its linear, helical structure, entraps iodine molecules (specifically, the triiodide ion, I₃⁻) to form a deep blue-colored complex. cerealsgrains.orgnih.gov this compound, due to its highly branched structure, forms a less stable, reddish-brown to purple complex with iodine that exhibits a lower color intensity. journal-jps.com This difference in complex formation allows for the quantitative determination of the two components using spectrophotometry.
In a typical spectrophotometric assay, a starch sample is first completely dispersed, often using a solvent like dimethyl sulfoxide (B87167) (DMSO) or by heating in an alkaline solution. cerealsgrains.orgnih.gov An iodine-potassium iodide solution is then added, and the absorbance of the resulting colored complex is measured at specific wavelengths. spkx.net.cn The amylose-iodine complex has a maximum absorbance (λmax) typically in the range of 620-680 nm, while the this compound-iodine complex has a λmax at a lower wavelength, generally between 500 and 560 nm. cabidigitallibrary.orgjournal-jps.com
To quantify this compound, the amylose content is first determined by measuring the absorbance at the λmax for the amylose-iodine complex and comparing it to a standard curve prepared with pure amylose. The this compound content is then calculated by subtracting the amylose content from the total starch content of the sample. spkx.net.cn
Dual-wavelength spectrophotometry has been developed to improve accuracy by correcting for the interference from the this compound-iodine complex. researchgate.netresearchgate.net This method involves measuring the absorbance at two different wavelengths and using simultaneous equations to solve for the concentrations of both amylose and this compound. cabidigitallibrary.org
Interactive Data Table: Typical Absorbance Maxima for Starch-Iodine Complexes
| Polysaccharide | Iodine Complex Color | Typical λmax Range (nm) |
| Amylose | Deep Blue | 620 - 680 |
| This compound | Reddish-Brown/Purple | 500 - 560 |
This table summarizes generally accepted wavelength ranges from various sources. cabidigitallibrary.orgjournal-jps.com
Potentiometric Titration
Potentiometric titration is another established technique for quantifying amylose and, by extension, this compound, based on iodine binding affinity. researchgate.netmegazyme.comcerealsgrains.org In this method, a dispersed starch solution is titrated with a standardized iodine solution. The binding of free iodine to the helical structures of amylose and the longer branches of this compound is monitored by measuring the potential of the solution with a platinum electrode.
As iodine is added, it is bound by the starch molecules, resulting in a low concentration of free iodine and a relatively stable potential. When all the binding sites are saturated, a sharp increase in the concentration of free iodine occurs, leading to a distinct inflection point in the titration curve. The amount of iodine required to reach this endpoint is a measure of the iodine binding capacity of the starch. Since pure amylose has a much higher iodine binding capacity (around 19-20%) than this compound (which varies but is significantly lower), the amylose content of an unknown sample can be determined by comparing its iodine binding capacity to that of pure amylose and this compound standards. researchgate.net This method is considered highly accurate but can be more time-consuming than spectrophotometric assays. core.ac.uk
Theoretical and Computational Modeling in Amylopectin Science
Stochastic Models for Amylopectin Biosynthesis and Degradation
Stochastic models have proven to be particularly valuable in untangling the complex and seemingly random processes of this compound biosynthesis and degradation. These models are predicated on the idea that the chain-length distribution (CLD) of this compound is the result of the concerted and sometimes competing actions of several enzyme types, including starch synthases (SS), branching enzymes (BE), and debranching enzymes (DBE). plos.orgdoaj.org
Researchers have developed parameterized models that simulate the CLD of this compound based on the activities of these key enzymes. plos.org These models have provided several key insights:
They establish that defined restrictions on the ratios of enzymatic activities are necessary to generate crystalline starch. plos.orgscispace.com
They offer a mechanistic basis for understanding the formation of successive crystalline and amorphous lamellae. plos.orgscispace.com
Stochastic simulations, including Monte Carlo methods, are also employed to model the enzymatic degradation of this compound. nih.govnih.govresearchgate.net These models can predict the pool of polysaccharides generated by the action of enzymes like α-amylase. nih.govresearchgate.net By simulating the enzymatic hydrolysis process at a molecular level, these models can account for process variables such as temperature, pH, and enzyme dosage. nih.govresearchgate.net This approach has been successfully used to model starch hydrolysis for applications like fuel ethanol (B145695) production, with model predictions for glucose concentration showing good correlation with experimental values. nih.govresearchgate.net
These computational approaches are crucial for analyzing complex experimental results and understanding how macroscopic properties of starch emerge from the collective activity of multiple enzymes. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations of this compound Branch Points and Hydration Properties
Molecular dynamics (MD) simulations provide a high-resolution view of the structure and dynamics of this compound at the atomic level. A significant focus of these simulations has been the α-(1→6) branch point, which is a key structural feature of this compound. acs.orgacs.org To make these simulations computationally tractable, researchers often use model compounds such as the trisaccharide panose (B1197878) and the tetrasaccharide 6²-α-D-glucosylmaltotriose to represent the branch point. acs.orgacs.org
MD simulations with explicit water molecules have revealed that:
The addition of extra glucose residues at the branch point leads to more inter-residue interactions, causing the branch models to explore a wider range of glycosidic conformational space, particularly for the α-(1→6) linkage. acs.orgacs.org
Despite this increased flexibility, the α-(1→6) linkage still has two distinct conformational regions separated by a high-energy barrier. acs.orgacs.org
The dynamics about the α-(1→6) linkage are dependent on which of these conformational regions is being sampled. acs.orgacs.org
These simulations also shed light on the hydration properties of this compound. By calculating the diffusion constants of water as a function of distance from the solute, it has been shown that there is a layer of structured, spatially localized water around the saccharide models that diffuses more slowly than bulk water. acs.orgacs.org This finding is crucial for understanding the solubility and interaction of this compound with its aqueous environment. The validity of these simulations has been supported by the good agreement between calculated and experimental NMR longitudinal relaxation times for the model compounds. acs.orgacs.org
| Simulation Parameter | Finding |
| Solute Model | Panose (trisaccharide), 6²-α-D-glucosylmaltotriose (tetrasaccharide) |
| Solvent | Explicit water molecules |
| α-(1→6) Linkage Conformation | Explores a wider conformational space compared to disaccharides, with two distinct regions separated by a high-energy barrier. |
| Water Dynamics | A layer of structured water with slower diffusion exists close to the solute. |
Quantum Chemistry Calculations for this compound Degradation Mechanisms (e.g., ONIOM, DFT)
Quantum chemistry calculations offer a powerful means to investigate the electronic-level details of chemical reactions, such as the enzymatic degradation of this compound. Methods like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) and Density Functional Theory (DFT) have been applied to elucidate these mechanisms. scirp.orgscirp.org
One study utilized the ONIOM method, with a high-precision DFT level of theory for the active site, to explore the degradation of rice starch this compound by the protein oryzenin. scirp.orgscirp.org In this computational model, this compound subunits were represented by three (AMP3G) or four (AMP4G) glucose molecules. scirp.orgscirp.org The calculations focused on the interaction between oryzenin and the oxygen atoms of the glycosidic bonds in this compound.
The key findings from these quantum chemistry calculations include:
The formation of a hydrogen bond between oryzenin and this compound is a critical step in the degradation process. scirp.orgscirp.org
Natural Bond Orbital (NBO) analysis revealed charge transfer between the interacting molecules, indicating the strength and nature of the hydrogen bond. scirp.org
The calculations were able to pinpoint the specific hydrogen and oxygen atoms involved in the most probable interactions leading to the cleavage of the osidic bridge. scirp.org
These theoretical studies provide a molecular-level mechanism for how oryzenin can convert this compound into smaller saccharides, contributing to the understanding of processes like rice aging. scirp.orgscirp.org
| Computational Method | System Studied | Key Finding |
| ONIOM [DFT/B3LYP/6-31+G(d, p): AM1] | Oryzenin-amylopectin (AMP3G and AMP4G models) interaction | Elucidated a degradation mechanism involving hydrogen bond formation and charge transfer, leading to the breakdown of this compound. scirp.orgscirp.org |
Self-Consistent Field Theory for this compound Surface Adsorption and Interfacial Layers
While direct applications of self-consistent field theory (SCFT) to this compound surface adsorption are not extensively documented in the provided context, the principles of interfacial science are crucial for understanding the behavior of this compound in various systems. The formation and properties of interfacial layers are critical in food emulsions and other multiphase systems where this compound may be a component. nih.gov
Experimental and theoretical studies on thin films of this compound provide insights into its surface and interfacial properties. When this compound is re-dried from an aqueous solution to form a thin film, it exhibits a distinct surface morphology. 2all.co.il Atomic force microscopy (AFM) has revealed a step-like topography with typical step heights of around 100 nm. 2all.co.il This suggests a preferred orientation of the this compound molecules, likely with their long axis normal to the surface. 2all.co.il
The interaction of these this compound surfaces with other polymers, such as polystyrene, has also been investigated. 2all.co.il The stability of a polystyrene film on an this compound substrate was found to be dependent on the thickness of the polystyrene layer. Thin, adsorbed layers were stable due to short-range interactions, whereas thicker films dewetted as a result of van der Waals interactions. 2all.co.il Understanding these interfacial phenomena is vital for the application of this compound in coatings, films, and emulsions.
Predictive Models for Starch Granule Biogenesis and Structural Functionality Influenced by this compound
Predictive models for starch granule biogenesis aim to connect the actions of biosynthetic enzymes to the final, complex architecture of the starch granule. plos.orgnih.govnih.gov this compound is the primary determinant of this structure, forming a semi-crystalline matrix of alternating amorphous and crystalline lamellae. plos.orgscispace.comnih.gov
Computational models have been developed that quantitatively represent the this compound chain-length distribution (CLD) with a small number of parameters. plos.org These parameters are essentially ratios of the activities of the key enzyme classes involved in biosynthesis: starch synthases (SS), branching enzymes (BE), and debranching enzymes (DBE). plos.orgnih.gov
These models have been instrumental in:
Providing a framework for understanding how the interplay of these enzymes leads to the characteristic CLD of this compound. plos.orgnih.govnih.gov
Offering a mechanistic explanation for the formation of the 9 nm repeating lamellar structure within the granule. plos.orgscispace.com
Allowing for the simulation of how changes in enzyme activities, for example in different plant mutants, would affect the final starch structure. plos.org
By fitting the model to experimental CLD data, researchers can infer the relative activities of the enzymes involved in this compound synthesis. plos.orgnih.gov This provides a powerful tool for both fundamental research into starch biosynthesis and for applied efforts to manipulate starch structure for specific functionalities. plos.orgdoaj.org
Computer Matrix Modeling for Simulating Enzymatic Reactions on this compound Substrates
To simulate the enzymatic hydrolysis of a complex, branched polymer like this compound, researchers have employed computer matrix modeling. nih.govresearchgate.netresearchgate.net In this approach, the structure of an entire this compound molecule is first constructed in a computer matrix based on known structural parameters, such as the chain-length distribution and the cluster model of its architecture. researchgate.netresearchgate.netresearchgate.net
Once the substrate is modeled, the action of specific enzymes, such as α-amylase, can be simulated using methods like Monte Carlo simulations. nih.govresearchgate.netresearchgate.netresearchgate.net These simulations rely on probabilities that a particular glycosidic linkage in the polymer will be hydrolyzed by the enzyme. researchgate.netresearchgate.net The probabilities can be derived from experimentally determined subsite maps of the enzyme, which describe the affinity of the enzyme's active site for different lengths of glucose chains. nih.govresearchgate.net
This modeling approach has several advantages:
It can predict the complete composition of saccharides produced during hydrolysis, including intermediates that may be difficult to measure experimentally. researchgate.netresearchgate.net
It allows for the testing of different enzymatic action patterns and inhibition effects, such as the influence of an α-(1→6) branch point on the hydrolysis of nearby α-(1→4) linkages. researchgate.net
The model can be used to study the effects of varying process conditions on the outcome of the hydrolysis reaction. nih.govresearchgate.net
By comparing the model's predictions with experimental data, researchers can refine their understanding of the enzyme's mechanism of action and the structure-function relationships of the this compound substrate. nih.govresearchgate.netresearchgate.net
Amylopectin Interactions with Other Biopolymers
Amylopectin-Amylose Interplay in Starch Granule Formation
The formation of the semi-crystalline starch granule is a complex process governed by the interactions between its two main components: this compound and amylose (B160209). d-nb.infooup.com this compound forms the primary structural framework, giving rise to the granule's semi-crystalline nature, while amylose is thought to be located within the amorphous regions of this matrix. oup.comnih.gov
Co-crystallization and Amorphous Domain Formation
The structure of this compound, with its numerous α-1,4-linked linear chains and α-1,6-linked branch points, facilitates the formation of double helices between adjacent chains. These helices then self-assemble into crystalline lamellae. oup.com These crystalline regions are interspersed with amorphous lamellae, which contain the branch points of this compound. oup.com Amylose, a largely linear polymer, is primarily found in these amorphous domains, interspersed with the this compound backbone. oup.comnih.gov
Research suggests that co-crystallization between amylose and this compound can occur, leading to a higher degree of crystallinity than would be predicted from the individual components alone. nih.govtandfonline.com This co-crystallization can result in the formation of a second endotherm at 110–120°C when analyzed by differential scanning calorimetry, which is attributed to the melting of these mixed crystals and crystallized this compound. tandfonline.com The interaction between amylose and this compound during retrogradation can also lead to a reduction in single helix and amorphous domains in the resulting starch structure. tandfonline.com In high-amylose starches, annealing can induce the formation of new double helices and various chain interactions, including those between amylose and this compound, leading to increased crystalline stability through crystal thickening. mun.ca
Impact on Starch Granule Stability and Overall Architecture
This compound is the principal determinant of the fundamental architecture of the starch granule. nih.gov The arrangement of its branched chains into alternating crystalline and amorphous layers is a conserved feature across different plant species. oup.com The presence and nature of amylose within this this compound matrix significantly influence the granule's stability and properties.
Interactions with Non-Starch Biopolymers in Complex Systems
In many food and industrial systems, starch exists in a complex matrix with other biopolymers. The interactions between this compound and these non-starch components are critical for the final product's texture, stability, and functionality.
This compound-Protein Interactions (e.g., Oryzenin)
In rice grains, the major storage protein, oryzenin, interacts with the starch components. Theoretical studies using quantum calculations have explored the interaction between oryzenin and this compound. These studies suggest that hydrogen bonds can form between oryzenin and the osidic oxygen of this compound. scirp.org Specifically, the interaction is proposed to initiate at the branching points of this compound, potentially leading to the breakdown of the this compound structure and the formation of amylose-like chains. scirp.org This highlights a potential mechanism for starch degradation during storage mediated by protein interactions. scirp.orgacs.org
The synthesis of this compound itself involves a complex interplay of various enzymes, including starch synthases (SSs) and starch branching enzymes (BEs). nih.gov Research has shown that these enzymes can form protein complexes, indicating that the biosynthesis of this compound is a highly coordinated process involving direct protein-protein interactions. nih.govnih.gov
This compound in Mixed Biopolymer Systems (e.g., β-glucans, Gluten)
In systems containing other polysaccharides like β-glucans, significant interactions with this compound occur. In barley, a negative correlation has been observed between the content of β-glucan and both amylose and this compound, suggesting a metabolic interplay between these components. nih.gov
In gluten-free bread systems, β-glucans have been shown to interfere with the retrogradation of starch, which is the process of recrystallization of this compound molecules upon cooling. mdpi.com This interference is thought to occur through the disruption of associations between this compound molecules, thereby reducing the rate of bread staling. mdpi.com The addition of β-glucans can also promote the formation of gluten networks in wheat dough, leading to a more robust structure. nih.gov The interaction between β-glucans and gluten proteins can be influenced by the source and chemical structure of the β-glucan. icm.edu.pl For example, barley β-glucan has been shown to increase the rate of gluten hydration. icm.edu.pl
This compound with Hydrophobically Modified Biopolymers
Hydrophobically modified starches, such as those treated with octenyl succinic anhydride (B1165640) (OSA), are amphiphilic macromolecules used as stabilizers in emulsions. acs.org When comparing hydrophobically modified amylose and this compound, studies have shown that modified this compound exhibits a higher level of surface adsorption at oil-water interfaces, forming thinner and denser interfacial layers. whiterose.ac.ukresearchgate.net This property contributes to steric stabilization in emulsions. acs.org
Hydrophobically modified this compound has a reduced tendency to cause bridging flocculation compared to its amylose counterpart, resulting in stronger steric forces. researchgate.net These modified polymers are also known as associative thickeners because they can form networks with other polymers in aqueous solutions through hydrophobic interactions, which increases the viscosity of the system. acs.org Mixed layers of hydrophobically modified amylose and this compound have been found to provide superior steric stabilizing properties compared to either component alone. whiterose.ac.uk
Role of Water Dynamics in Biopolymer Interactions with this compound
Water plays a multifaceted and critical role in the interactions between this compound and other biopolymers. Its dynamics, including mobility and hydrogen bonding capabilities, significantly influence the structure, stability, and properties of these complex systems.
Water acts as a plasticizer, a substance that increases the flexibility and reduces the brittleness of a material. mdpi.comresearchgate.net In this compound-containing systems, water disrupts the internal hydrogen bonds between the this compound molecules. mdpi.com This disruption increases the mobility of the polymer chains, transforming the rigid starch structure into a more flexible one. mdpi.com This plasticizing effect is crucial for processes like gelatinization, where the ordered, crystalline structure of starch granules is broken down by heat in the presence of water. mdpi.com
The mobility of water molecules within a biopolymer matrix is a key factor. Techniques like nuclear magnetic resonance (NMR) have been employed to study the translational and rotational mobility of water. nottingham.ac.uknottingham.ac.uk The self-diffusion coefficient of water is observed to decrease with increasing biopolymer concentration, indicating the obstructive effect of the polymer network. nottingham.ac.uknottingham.ac.uk The presence of other biopolymers and sugars can further reduce water mobility. nottingham.ac.uknottingham.ac.uk This restricted movement of water affects the dynamics of the this compound chains and their ability to interact with other molecules. For instance, in bread, the migration of water from gluten to starch during storage contributes to the firming of the crumb, a process where this compound recrystallization, or retrogradation, is a major factor. acs.orgscispace.comresearchgate.net
The retrogradation of this compound, a process of re-associating into an ordered structure upon cooling of a gelatinized starch paste, is highly dependent on water content. mdpi.com Water facilitates the migration and orderly arrangement of this compound molecules, and it also participates in the formation of the crystalline structure as bound water. mdpi.com The rate of retrogradation is enhanced by water, but the effect of other plasticizers like sugars can be more complex, sometimes inhibiting and sometimes enhancing the process depending on the specific sugar and its concentration. nottingham.ac.uk
Table 1: Influence of Water on this compound Interactions
| Aspect of Water Dynamics | Effect on this compound-Biopolymer Interactions | Key Research Findings |
|---|---|---|
| Plasticization | Increases flexibility of this compound chains by disrupting intermolecular hydrogen bonds. mdpi.com | Water transforms starch from a rigid to a flexible state, facilitating processes like gelatinization. mdpi.com |
| Molecular Mobility | Reduced water mobility in the presence of biopolymers restricts chain movement and influences interaction kinetics. nottingham.ac.uknottingham.ac.uk | Water diffusion from gluten to starch in bread contributes to crumb firming and this compound retrogradation. acs.orgscispace.comresearchgate.net |
| Hydrogen Bonding | Forms extensive hydrogen bond networks with this compound and other biopolymers, influencing structural integrity. libretexts.orguakron.edu | "Bound water" is crucial for maintaining polymer conformation and participates in recrystallization. mdpi.comlibretexts.org |
| Retrogradation | Facilitates the migration and orderly arrangement of this compound molecules during recrystallization. mdpi.com | Water content directly influences the rate and extent of this compound retrogradation. mdpi.com The presence of sugars can have a complex, concentration-dependent effect on this process. nottingham.ac.uk |
Theoretical Frameworks for Modeling this compound Biopolymer Interactions
Several theoretical frameworks are employed to model and understand the complex interactions between this compound and other biopolymers in aqueous systems. These models provide valuable insights into the thermodynamic and kinetic aspects of these interactions.
One of the most widely used frameworks is the Flory-Huggins theory . conicet.gov.arrsc.orgundip.ac.id This model, originally developed for polymer solutions, describes the thermodynamics of polymer mixing. It has been adapted to describe the gelatinization and melting behavior of starch in water as a function of concentration and temperature. conicet.gov.ar The theory introduces the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer and the solvent. conicet.gov.ar By applying this theory, researchers can predict phase diagrams and understand the stability of starch-water mixtures. conicet.gov.arrsc.org The Flory-Huggins free volume theory is an extension that has been used to analyze phase and state transitions of starch and other glucose polymers, providing accurate predictions of moisture sorption, freezing, boiling, and melting data. rsc.orgscispace.comacs.org
The Lauritzen-Hoffman theory , a kinetic theory of polymer crystallization, has been applied to model the retrogradation of this compound. nottingham.ac.uk This theory, in conjunction with equations to calculate the glass transition temperature (Tg) and melting temperature (Tm), allows for the simulation of the combined effects of water content and storage temperature on the kinetics of this compound recrystallization. nottingham.ac.uk
Glass transition theory provides a molecular dynamics approach to understanding this compound retrogradation. nottingham.ac.uknottingham.ac.uk The rate of recrystallization is considered a function of the difference between the storage temperature and the glass transition temperature (T-Tg). nottingham.ac.uk This framework helps explain the complex effects of plasticizers like water and sugars on the reordering of this compound chains. nottingham.ac.ukkpi.ua
Self-Consistent Field (SCF) theory , specifically the Scheutjens-Fleer model, has been extended to study the adsorption and steric stabilization properties of highly branched polymers like this compound at interfaces. whiterose.ac.uk This theoretical approach can evaluate the free energy changes as surfaces approach each other in a polymer solution, providing insights into how modified this compound can stabilize emulsions. whiterose.ac.uk
Finally, various mathematical and computational models are being developed to understand the enzymatic synthesis of this compound and its interactions at a molecular level. nih.govacs.orgplos.org These models can simulate the chain-length distribution of this compound based on the activities of different enzymes and can even use quantum calculations to investigate the degradation mechanisms of this compound in the presence of other molecules. plos.orgscirp.org
Table 2: Theoretical Frameworks for this compound Interactions
| Theoretical Framework | Application to this compound-Biopolymer Interactions | Key Insights Provided |
|---|---|---|
| Flory-Huggins Theory | Describes the thermodynamics of starch-water systems, including gelatinization and melting. conicet.gov.arundip.ac.id | Predicts phase diagrams and stability of mixtures through the interaction parameter (χ). conicet.gov.arrsc.org |
| Lauritzen-Hoffman Theory | Models the kinetics of this compound retrogradation (recrystallization). nottingham.ac.uk | Simulates the effects of water content and temperature on the rate of recrystallization. nottingham.ac.uk |
| Glass Transition Theory | Explains the influence of plasticizers on this compound dynamics and reordering. nottingham.ac.ukkpi.ua | Relates the rate of retrogradation to the difference between storage and glass transition temperatures (T-Tg). nottingham.ac.uk |
| Self-Consistent Field (SCF) Theory | Models the adsorption and steric stabilization of this compound at interfaces. whiterose.ac.uk | Evaluates the forces between surfaces in an this compound solution, relevant for emulsion stability. whiterose.ac.uk |
| Mathematical/Computational Models | Simulates enzymatic synthesis and molecular-level interactions of this compound. nih.govacs.orgplos.orgscirp.org | Provides insights into chain-length distribution and degradation mechanisms. plos.orgscirp.org |
Q & A
Basic Research Questions
Q. What standardized methodologies are employed to quantify amylopectin content in starch samples, and how do they ensure accuracy?
- Methodological Answer : Dual-wavelength spectrophotometry is widely used, leveraging differential absorption peaks of amylose-iodine (620 nm) and this compound-iodine (540 nm) complexes. Calibration curves with pure this compound standards (e.g., Sigma-Aldrich A8515) yield high precision (RSD < 0.63%) and recovery rates (>97%) . Iodine-binding methods and potentiometric titration are alternatives, with validation through triplicate measurements and statistical tools like ANOVA to confirm reproducibility .
Q. How do researchers experimentally differentiate amylose from this compound in starch matrices?
- Methodological Answer : Enzymatic debranching (isoamylase or pullulanase) followed by size-exclusion chromatography (SEC) separates linear amylose from branched this compound. Differential solubility in butanol-saturated water isolates amylose, while this compound remains soluble . Quantification kits (e.g., Megazyme) measure reducing ends post-debranching, validated via recovery tests and ANOVA for significance (p < 0.05) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported this compound content across studies, particularly under varying environmental conditions?
- Methodological Answer : Systematic replication under controlled conditions (e.g., nitrogen levels, temperature) is critical. Use LSD tests (p < 0.05) to compare means across genotypes or treatments . For meta-analyses, apply arcsine transformation to normalize proportional data and Pearson correlation to identify confounding variables (e.g., starch synthase activity) .
Q. What advanced techniques characterize this compound chain length distribution, and how do they inform functional properties?
- Methodological Answer : High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection resolves chains by degree of polymerization (DP). Chains are classified as A (DP 6–12), B1 (DP 13–24), B2 (DP 25–36), and B3 (DP >37), with SEC validating molecular size distributions . Molecular dynamics simulations and NMR (e.g., NOE correlations) reveal hydration effects on branching conformation, critical for gelatinization behavior .
Q. What experimental design principles are essential for studying genotype-environment interactions on this compound biosynthesis?
- Methodological Answer : Use a randomized complete block design with three replications per genotype. Apply PICOT frameworks to define variables: Population (e.g., Oryza sativa cultivars), Intervention (nitrogen regimes), Comparison (wild-type vs. mutants), Outcome (chain length distribution), and Time (growth stages). Integrate transcriptomics (RNA-seq) and metabolomics to link gene expression (e.g., GBSS, SBE) with structural data .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound's structural flexibility and hydration?
- Methodological Answer : MD trajectories (nanosecond-scale) combined with 950 MHz NMR data identify water-mediated hydrogen bonds stabilizing specific conformations. For example, α-forkose (branch point trisaccharide) adopts a bent structure without hydration influence, while α-isopanose requires water bridges for stability. These insights align with X-ray diffraction data on crystallinity .
Q. What statistical frameworks are recommended for correlating this compound structural parameters with functional properties like viscosity or retrogradation?
- Methodological Answer : Pearson correlation matrices (SPSS/SAS) quantify relationships between chain length distribution and pasting properties (e.g., peak viscosity via Rapid Visco Analyzer). Hierarchical clustering (R software) visualizes heatmaps of structural-functional linkages, validated via Duncan’s multiple range test (p = 0.05) .
Methodological Considerations Table
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